Ibandronate
Description
Ibandronic acid is a Bisphosphonate.
Ibandronic Acid is a third-generation amino-bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Ibandronic acid binds to and adsorbs onto the surface of hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. Inhibition of this enzyme prevents the formation of isoprenoids, thereby leading to a reduction in the farnesylation and geranylgeranylation of signaling proteins of G protein-coupled signaling, and, eventually, inducing apoptosis of osteoclasts. By inhibiting osteoclast-mediated bone resorption, ibandronic acid increases bone mineral density, decreases bone remodeling and turnover, as well as reduces bone pain.
IBANDRONIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for postmenopausal osteoporosis and osteoporosis and has 12 investigational indications.
This compound is a nitrogen-containing bisphosphonate in the same class as alendronate and risedronate. This compound inhibits osteoclast-mediated bone resorption. All of the bisphosphonates prevent the breakdown of bone by bone cells called osteoclasts. In persons who are at high risk for osteoporosis, bisphosphonates not only result in increased amounts of bone and bone strength, they also reduce the risk of hip fractures and other bone fractures.
Aminobisphosphonate that is a potent inhibitor of BONE RESORPTION. It is used in the treatment of HYPERCALCEMIA associated with malignancy, for the prevention of fracture and bone complications in patients with breast cancer and bone metastases, and for the treatment and prevention of POSTMENOPAUSAL OSTEOPOROSIS.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048340 | |
| Record name | Ibandronic acid | |
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Molecular Weight |
319.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ibandronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely soluble, 1.34e+01 g/L | |
| Record name | Ibandronate | |
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| Record name | Ibandronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114084-78-5 | |
| Record name | Ibandronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ibandronic acid [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |
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| Record name | Ibandronate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00710 | |
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| Record name | Ibandronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBANDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibandronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 | |
| Record name | Ibandronate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Ibandronate's Molecular Siege: An In-depth Analysis of Farnesyl Pyrophosphate Synthase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ibandronate, a potent nitrogen-containing bisphosphonate (N-BP), is a cornerstone in the management of postmenopausal osteoporosis and other bone-related disorders. Its therapeutic efficacy is intrinsically linked to its potent inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts. This technical guide provides a comprehensive examination of the molecular mechanism underpinning this compound's action on FPPS. It delves into the quantitative kinetics of this inhibition, presents detailed experimental protocols for its characterization, and visualizes the intricate signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the fields of bone biology, pharmacology, and drug development.
Introduction: The Central Role of FPPS in Osteoclast Function
Osteoclasts, the primary cells responsible for bone resorption, are central to the dynamic process of bone remodeling. An imbalance in this process, favoring resorption over formation, leads to conditions like osteoporosis. The functionality and survival of osteoclasts are heavily dependent on the post-translational prenylation of small GTPase signaling proteins, such as those from the Ras, Rho, and Rac families. This process, which involves the attachment of isoprenoid lipids, is crucial for the proper localization and function of these proteins, which in turn regulate the osteoclast's cytoskeletal arrangement, ruffled border formation, and survival signals.[1]
The mevalonate pathway is the sole source of these essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway, catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield FPP.[2] By targeting FPPS, N-BPs like this compound effectively starve the osteoclast of these vital isoprenoid lipids, leading to the disruption of crucial cellular functions and ultimately inducing apoptosis.[3][4]
The Mevalonate Pathway and this compound's Point of Interception
The mevalonate pathway is a complex cascade of enzymatic reactions. This compound's strategic point of intervention is at the level of FPPS, effectively halting the downstream production of FPP and GGPP.
References
- 1. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
The Core of Osteoclast Apoptosis: An In-depth Technical Guide to the Effects of Ibandronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying ibandronate-induced osteoclast apoptosis. This compound, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic for bone disorders characterized by excessive bone resorption, such as osteoporosis. Its efficacy is largely attributed to its ability to trigger programmed cell death in osteoclasts, the primary cells responsible for bone degradation. This document details the core signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating these effects.
Core Signaling Pathway: Inhibition of the Mevalonate Pathway
This compound's primary mechanism of action is the targeted inhibition of the mevalonate pathway, a critical metabolic cascade for the production of isoprenoid lipids. Specifically, this compound is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in this pathway.[1][2][3]
The inhibition of FPPS by this compound leads to a depletion of two essential isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) . These molecules are crucial for the post-translational modification of small GTP-binding proteins, a process known as prenylation. The absence of FPP and GGPP disrupts the function of several small GTPases, including members of the Ras, Rho, and Rac families , which are vital for osteoclast survival, cytoskeletal integrity, and function.[4][5] The loss of prenylation of these signaling proteins ultimately triggers the apoptotic cascade, leading to osteoclast cell death.[4]
The apoptotic process initiated by this compound culminates in the activation of effector caspases, particularly caspase-3 , which executes the final stages of programmed cell death.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on the effects of this compound.
| Parameter | Value | Reference |
| IC50 for Farnesyl Pyrophosphate Synthase (FPPS) | 20 nM | [1][2] |
| This compound Concentration | Observed Effect | Cell Type | Reference |
| 10 µM (10-5 mol/L) | Most pronounced suppression of osteoclast formation. Significant suppression of osteoclast migration and bone resorption. | Mouse Osteoclasts (from bone marrow) | [6] |
| 0.3 - 10 µM | No significant effect on or slight increase in cell viability. Strong inhibition of both organic and inorganic bone resorption at concentrations of 1 µM and higher. | Mature Human Osteoclasts | [7] |
| 30 µM and above | Decreased cell viability. | Mature Human Osteoclasts | [7] |
| 10-4 M and 5x10-5 M | Significant reduction in osteoblast-like cell proliferation and induction of apoptosis. | MG-63 (osteoblast-like cells) | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced osteoclast apoptosis.
In Vitro Osteoclastogenesis from Bone Marrow Macrophages (BMMs)
This protocol describes the generation of osteoclasts from mouse bone marrow precursor cells.
Materials:
-
Complete α-MEM (α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Red Blood Cell Lysing Buffer
-
40 µm cell strainer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice by flushing the bone shafts with complete α-MEM.[9][10]
-
Disperse cell clumps by gentle pipetting and pass the cell suspension through a 40 µm cell strainer.[9]
-
Lyse red blood cells using a red blood cell lysing buffer according to the manufacturer's instructions.[9]
-
Wash the cells with complete α-MEM and centrifuge to pellet the bone marrow cells.
-
Resuspend the cells in complete α-MEM containing M-CSF (e.g., 30 ng/mL) and culture for 2-3 days to generate bone marrow-derived macrophages (BMMs). Non-adherent cells are removed.
-
To induce osteoclast differentiation, culture the adherent BMMs in complete α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 4-6 days.[9][11]
-
Replace the medium every 2-3 days.
-
Mature osteoclasts are identified as large, multinucleated (≥3 nuclei) cells that are positive for tartrate-resistant acid phosphatase (TRAP) staining.[9][11]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.
Materials:
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., FITC-dUTP)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
Procedure:
-
Culture osteoclasts on glass coverslips and treat with various concentrations of this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[13][14]
-
Wash the cells with PBS.
-
For a positive control, treat a separate coverslip with DNase I to induce DNA fragmentation.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12][13][14]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent DNA stain like DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
2x Reaction buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat osteoclasts with this compound and a vehicle control.
-
Harvest the cells and prepare cell lysates using a cell lysis buffer.[15]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein from each lysate (e.g., 50-200 µg).[15]
-
Prepare a reaction mixture containing 2x reaction buffer and DTT.[15]
-
Add the reaction mixture to each well containing the cell lysate.
-
Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).[15]
-
Incubate the plate at 37°C for 1-2 hours.[15]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[15]
Western Blotting for Apoptotic Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as cleaved PARP and members of the Bcl-2 family.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from this compound-treated and control osteoclasts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16][17][18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16][18]
-
Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved PARP) overnight at 4°C.[16][18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16][18]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.[18]
Conclusion
This compound effectively induces apoptosis in osteoclasts by inhibiting the mevalonate pathway enzyme, farnesyl pyrophosphate synthase. This leads to a disruption of protein prenylation, impaired function of small GTPase signaling proteins, and subsequent activation of the caspase cascade. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular details of this process and to evaluate the efficacy of novel anti-resorptive agents. A thorough understanding of these pathways is paramount for the development of next-generation therapies for bone diseases.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The role of Rho GTPases’ substrates Rac and Cdc42 in osteoclastogenesis and relevant natural medicinal products study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro osteoclast-suppressing effect of sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5. In vitro osteoclastogenesis assay [bio-protocol.org]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. Osteoclast Derivation from Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Effects of this compound on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ibandronate's Impact on Bone Mineralization: A Technical Guide for Researchers
An in-depth analysis of early-stage preclinical and clinical data on the effects of ibandronate on bone mineralization, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage research that established the role of this compound in promoting bone mineralization. It delves into the core mechanism of action, summarizes key quantitative data from pivotal preclinical and clinical studies, and outlines the experimental protocols used in this research.
Core Mechanism of Action: Inhibition of the Mevalonate Pathway
This compound, a potent nitrogen-containing bisphosphonate, primarily exerts its effects by inhibiting osteoclast-mediated bone resorption.[1] Its molecular mechanism centers on the disruption of the mevalonate pathway within osteoclasts.[2][3]
This compound binds to hydroxyapatite in the bone mineral matrix.[1] When osteoclasts initiate bone resorption, the acidic microenvironment they create releases this compound, which is then internalized by the osteoclast.[2] Inside the osteoclast, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][4]
The inhibition of FPPS prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac.[2] The disruption of this process leads to:
-
Impaired Osteoclast Function: The lack of prenylated proteins disrupts the formation of the ruffled border, a specialized cell membrane structure essential for bone resorption.[2]
-
Induction of Apoptosis: The inhibition of the mevalonate pathway triggers programmed cell death (apoptosis) in osteoclasts, reducing their overall number.[6][7]
By inhibiting osteoclast activity and inducing their apoptosis, this compound shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density and improved bone strength.[1][8]
This compound's inhibition of FPPS in the mevalonate pathway.
Quantitative Data from Preclinical Studies
Extensive preclinical studies in various animal models have demonstrated the efficacy of this compound in improving bone mineralization.
Ovariectomized (OVX) Rat Model
The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis.[9] Studies in this model have consistently shown a dose-dependent increase in bone mineral density (BMD) with this compound treatment.[10][11]
| Parameter | Treatment Group | Dose | Duration | % Change vs. OVX Control | Skeletal Site | Reference |
| Bone Mineral Density (BMD) | This compound | 1.0 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Femur, Tibia, Lumbar Vertebrae | [10] |
| This compound | 25 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Femur, Tibia, Lumbar Vertebrae | [10] | |
| This compound | 1.0 µg/kg/day (s.c.) | 20 weeks | Optimal prevention of bone loss | Femur | [12] | |
| This compound | 25 µg/kg (intermittent) | 28 days | Mitigated loss of trabecular BMD | Femoral Head | [5] | |
| Trabecular Bone Volume | This compound | 0.2 - 25 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Long bones, Vertebrae | [10] |
| Trabecular Number | This compound | 0.2 - 25 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Long bones, Vertebrae | [10] |
| Trabecular Separation | This compound | All doses | 12 months | Fully prevented increase | Long bones, Vertebrae | [10] |
Ovariohysterectomized (OHX) Dog Model
Studies in beagle dogs following ovariohysterectomy (OHX) have also demonstrated the positive effects of this compound on bone mass.[13]
| Parameter | Treatment Group | Dose | Duration | Outcome | Skeletal Site | Reference |
| Bone Volume | This compound | ≥ 4.1 µg/kg/day | 1 year | Stopped or completely reversed bone loss | Not specified | [13] |
| Bone Turnover (Activation Frequency) | This compound | 14 µg/kg/day | 1 year | Significantly depressed | Not specified | [13] |
Ovariectomized (OVX) Monkey Model
Preclinical studies in cynomolgus monkeys have provided further evidence for the efficacy of intermittent intravenous this compound in preventing estrogen-deficiency-induced bone loss.[14]
| Parameter | Treatment Group | Dose | Duration | Outcome | Skeletal Site | Reference |
| Bone Mass | This compound | 30 µg/kg (i.v. every 30 days) | 16 months | Prevented osteopenia | Lumbar spine, Proximal femur, Femoral neck, Radius | [14] |
| This compound | 150 µg/kg (i.v. every 30 days) | 16 months | Further increased bone mass and strength | Spine, Femoral neck | [14] | |
| Bone Turnover Markers (Urinary N-telopeptide, Deoxypyridinoline; Serum Osteocalcin, Bone-specific alkaline phosphatase) | This compound | 30 µg/kg (i.v. every 30 days) | 16 months | Suppressed OVX-induced increases | Systemic | [14] |
Experimental Protocols
Ovariectomy-Induced Osteoporosis in Rats
This model is a cornerstone for studying postmenopausal osteoporosis and the effects of therapeutic interventions.[9]
Objective: To induce a state of estrogen deficiency that mimics postmenopausal bone loss in humans.
Procedure:
-
Animal Selection: Typically, skeletally mature female rats (e.g., Wistar or Sprague-Dawley), around 8 months of age, are used.[10][12]
-
Pre-operative Care: Animals are acclimatized to the laboratory conditions and provided with standard chow and water ad libitum.
-
Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A dorsal midline or bilateral flank incision is made.
-
The ovaries are located and carefully isolated.
-
A ligature is placed around the ovarian blood vessels and the fallopian tube.
-
The ovary is excised.
-
The muscle and skin layers are sutured.
-
Sham-operated animals undergo the same procedure without the removal of the ovaries.[10]
-
-
Post-operative Care: Analgesics are administered to manage pain. The animals are monitored for recovery and signs of infection.
-
Induction Period: A period of several weeks (e.g., 10 weeks) is allowed for the development of osteopenia following ovariectomy before the initiation of treatment.[10]
-
Treatment Administration: this compound or placebo is administered via the desired route (e.g., subcutaneous injection).[10][12]
-
Outcome Assessment: At the end of the study period, various parameters are assessed, including bone mineral density (using methods like DEXA or pQCT), bone histomorphometry, and biomechanical strength testing.[10]
Workflow for the Ovariectomized Rat Model.
Bone Histomorphometry
Bone histomorphometry provides quantitative information on bone structure and cellular activity.[15][16]
Objective: To assess the microscopic architecture of bone and the dynamics of bone formation and resorption.
Procedure:
-
Bone Labeling (for dynamic histomorphometry): Fluorochrome labels (e.g., calcein, tetracycline) are administered to the animals at specific time points before sacrifice. These labels incorporate into newly formed bone.
-
Sample Collection: Bone samples (e.g., tibia, femur, iliac crest) are collected at the end of the study.[15]
-
Sample Processing:
-
Bones are fixed (e.g., in ethanol or formalin).
-
Dehydration is performed using a graded series of ethanol.
-
Embedding is done in a hard resin (e.g., methyl methacrylate).
-
-
Sectioning: Undecalcified bone sections are cut using a microtome.
-
Staining:
-
Static parameters: Sections are stained with dyes like Von Kossa (for mineralized bone) or Goldner's trichrome (to differentiate mineralized and unmineralized bone).
-
Dynamic parameters: Unstained sections are viewed under a fluorescence microscope to visualize the fluorochrome labels.
-
-
Image Analysis: A specialized image analysis system is used to quantify various parameters, including:
-
Structural parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Bone formation parameters: Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
-
Bone resorption parameters: Eroded surface (ES/BS) and osteoclast number (N.Oc/B.Pm).
-
Workflow for Bone Histomorphometry Analysis.
In Vitro Osteoblast Culture
In vitro studies using osteoblast cell cultures are crucial for understanding the direct effects of compounds on bone-forming cells.[6][17]
Objective: To assess the impact of this compound on osteoblast proliferation, differentiation, and matrix production.
Procedure:
-
Cell Source: Primary human osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are used.[6]
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: this compound is added to the culture medium at various concentrations.[17]
-
Incubation: Cells are incubated for specific time periods (e.g., 1, 2, 5, 10, 14 days).[6]
-
Outcome Assessment:
-
Proliferation: Cell viability and proliferation can be assessed using assays like MTT or by quantifying the expression of proliferation markers (e.g., Cyclin D1) via RT-PCR.[6]
-
Differentiation: The expression of osteoblast differentiation markers (e.g., Runx2, alkaline phosphatase, osteocalcin) is quantified using RT-PCR or enzyme activity assays.[17]
-
Matrix Production: The expression of extracellular matrix proteins, such as collagen type I, is measured by RT-PCR.[6] Mineralization can be assessed by Alizarin Red S staining.
-
Conclusion
Early-stage studies have unequivocally demonstrated that this compound positively impacts bone mineralization. Its primary mechanism of action, the inhibition of the mevalonate pathway in osteoclasts, effectively reduces bone resorption and tips the remodeling balance in favor of bone formation. The quantitative data from various preclinical models, including ovariectomized rats, dogs, and monkeys, consistently show a dose-dependent increase in bone mineral density and an improvement in bone architecture. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of anti-resorptive agents like this compound. This body of evidence has laid a strong foundation for the clinical development and successful use of this compound in the management of osteoporosis.
References
- 1. The bisphosphonate this compound improves implant integration in osteopenic ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The impact of bisphosphonates on the osteoblast proliferation and Collagen gene expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of treatment with this compound on bone mass, architecture, biomechanical properties, and bone concentration of this compound in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total administered dose of this compound determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intermittent and continuous administration of the bisphosphonate this compound in ovariohysterectomized beagle dogs: effects on bone morphometry and mineral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intermittent intravenous administration of the bisphosphonate this compound prevents bone loss and maintains bone strength and quality in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histomorphometric evaluation of daily and intermittent oral this compound in women with postmenopausal osteoporosis: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zoledronate, this compound and clodronate enhance osteoblast differentiation in a dose dependent manner--a quantitative in vitro gene expression analysis of Dlx5, Runx2, OCN, MSX1 and MSX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
cellular uptake and intracellular localization of ibandronate in osteoclasts
Intracellular Localization and Molecular Targeting
Upon entering the osteoclast cytosol, ibandronate's primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.
The lack of prenylation impairs the function of these signaling proteins, which are vital for maintaining the osteoclast's cytoskeletal integrity, ruffled border formation, and overall survival. This disruption of cellular processes ultimately leads to osteoclast apoptosis, thereby reducing bone resorption.
While the cytoplasm is the primary site of action for this compound, studies with fluorescently labeled bisphosphonates suggest that these molecules are initially contained within intracellular vesicles following endocytosis. Their release into the cytoplasm is a critical step for their activity. There is also evidence to suggest that bisphosphonates can be transcytosed through osteoclasts.
Quantitative Data on this compound in Osteoclasts
Precise quantitative data on the uptake and intracellular concentration of this compound specifically in osteoclasts is limited in publicly available literature. However, related studies provide valuable insights.
| Parameter | Value/Observation | Cell Type/Model | Citation |
| In Vitro Inhibition of Bone Resorption | |||
| Inhibition of CTX-I Release | Strong inhibition at 0.3-100 µM | Mature human osteoclasts | |
| Inhibition of Calcium Release | Strong inhibition at 0.3-100 µM | Mature human osteoclasts | |
| Cell Viability | Unaffected or slightly increased at 0.3-10 µM; Decreased at ≥30 µM | Mature human osteoclasts | |
| TRACP Activity | Strongly decreased at all concentrations tested (0.3-100 µM) | Mature human osteoclasts | |
| Binding Affinity | |||
| Hydroxyapatite Binding of 99mTc-Ibandronate | 83.70 ± 3.67% | In vitro assay | |
| In Vivo Bone Uptake (as a proxy for osteoclast exposure) | |||
| This compound Concentration in Rat Femur | Dose-dependent increase up to ~10 ng/mg bone dry weight | Rat model | |
| This compound Concentration in Rat Lumbar Vertebrae | Dose-dependent increase up to ~10 ng/mg bone dry weight | Rat model | |
| This compound Concentration in Rat Mandible | Dose-dependent increase up to ~10 ng/mg bone dry weight | Rat model | |
| Cellular Uptake (in a related cell line) | |||
| 99mTc-Ibandronate Incorporation | Higher rate of incorporation compared to control | Human bone osteosarcoma cell line (U2OS) |
Experimental Protocols
Radiolabeling of this compound for Uptake Studies
This protocol is adapted from a study that radiolabeled this compound with Technetium-99m (99mTc) for in vitro binding and uptake assays.
Materials:
-
This compound sodium
-
Stannous chloride (SnCl2)
-
99mTc-pertechnetate (99mTcO4-)
-
Saline solution (0.9% NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
ITLC-SG chromatography strips
-
Mobile phase (e.g., acetone, saline)
-
Gamma counter
Procedure:
-
Prepare a stock solution of this compound sodium (e.g., 1 mg/mL in saline).
-
Prepare a fresh stock solution of stannous chloride (e.g., 1 mg/mL in 0.01 M HCl).
-
In a sterile, sealed vial, mix a specific amount of this compound solution (e.g., 200 µg) with a small volume of stannous chloride solution (e.g., 20 µg).
-
Adjust the pH of the mixture to approximately 5.5 using 0.1 M HCl or 0.1 M NaOH.
-
Add the desired amount of 99mTc-pertechnetate (e.g., 37 MBq) to the vial.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Perform quality control using instant thin-layer chromatography (ITLC) on silica gel (SG) strips to determine the radiochemical purity. Use appropriate mobile phases to separate the labeled this compound from free pertechnetate and reduced/hydrolyzed technetium.
-
Quantify the radioactivity of the different components using a gamma counter.
In Vitro Osteoclast Resorption Assay
This protocol is a general method to assess the inhibitory effect of this compound on osteoclast activity.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
Bone or dentine slices, or hydroxyapatite-coated plates
-
This compound sodium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Toluidine blue or similar stain for resorption pits
-
Microscope with imaging software
Procedure:
-
Isolate and culture osteoclast precursors in the presence of M-CSF.
-
Seed the precursor cells onto bone/dentine slices or hydroxyapatite-coated plates.
-
Induce osteoclast differentiation by adding RANKL to the culture medium.
-
After mature osteoclasts have formed (typically 5-7 days), treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Fix the cells and perform TRAP staining to identify and count multinucleated osteoclasts.
-
To visualize resorption pits, remove the cells (e.g., using sonication or bleach) and stain the slices with toluidine blue.
-
Quantify the number of osteoclasts and the area of resorption pits using microscopy and image analysis software.
Fluorescence Microscopy for Intracellular Localization
This protocol describes a general approach for visualizing the uptake of a fluorescently labeled bisphosphonate analog. While a specific fluorescent this compound probe is not commercially available, this method can be adapted if one is synthesized.
Materials:
-
Fluorescently labeled this compound (or a suitable analog like FAM-RIS)
-
Mature osteoclasts cultured on glass coverslips or bone slices
-
Culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Phalloidin conjugated to a different fluorophore (for actin staining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Culture mature osteoclasts on a suitable substrate.
-
Incubate the cells with the fluorescently labeled this compound in culture medium for a specific time course (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove unbound probe.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells if intracellular antibody staining is required.
-
Stain for specific cellular components, such as the actin ring with fluorescent phalloidin and the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Image the cells using a confocal microscope, acquiring z-stacks to determine the three-dimensional localization of the fluorescent probe within the osteoclasts.
Visualizations
Signaling Pathway of this compound in Osteoclasts
Caption: this compound's inhibitory pathway in osteoclasts.
Experimental Workflow for this compound Uptake Analysis
Unraveling the Bond: A Technical Guide to the Binding Affinity of Ibandronate to Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between ibandronate, a potent nitrogen-containing bisphosphonate, and hydroxyapatite (HA), the primary mineral component of bone. Understanding the binding affinity of this compound to hydroxyapatite is paramount for optimizing its therapeutic efficacy in the treatment of osteoporosis and other bone-related disorders. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanisms governing this essential molecular interaction.
Quantitative Assessment of Binding Affinity
The binding of this compound to hydroxyapatite has been quantified using various analytical techniques, providing valuable insights into its relative affinity compared to other bisphosphonates. The data consistently demonstrates a strong interaction, which is a key determinant of its potency and duration of action in bone tissue.[1][2]
Binding Affinity Constants
The affinity of this compound for hydroxyapatite has been determined through kinetic studies of HA crystal growth using the constant composition method. These studies, conducted under physiological conditions (pH 7.4, 37°C, and 0.15 M ionic strength), provide a reliable measure of the binding constant (KL).[3]
| Bisphosphonate | Binding Affinity Constant (KL) x 106 (M-1) | Rank Order of Affinity | Reference |
| Zoledronate | Not explicitly stated, but highest | 1 | [3] |
| Alendronate | Not explicitly stated | 2 | [3] |
| This compound | Not explicitly stated | 3 | [3] |
| Risedronate | Not explicitly stated | 4 | [3] |
| Etidronate | Not explicitly stated | 5 | [3] |
| Clodronate | Not explicitly stated, but lowest | 6 | [3] |
Table 1: Comparative binding affinities of various bisphosphonates to hydroxyapatite as determined by the constant composition method.[3]
Nuclear Magnetic Resonance (NMR)-based assays have also been employed to rank the binding affinities of clinically relevant bisphosphonates. These studies have confirmed the relative binding strength of this compound.
| Bisphosphonate | Rank Order of Affinity | Reference |
| Pamidronate | 1 | [4] |
| Alendronate | 2 | [4] |
| Zoledronate | 3 | [4] |
| Risedronate | 4 | [4] |
| This compound | 5 | [4] |
Table 2: Relative binding affinities of bisphosphonates to hydroxyapatite determined by an NMR-based in vitro assay.[4]
Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters associated with the binding of bisphosphonates to bone mineral. While specific data for this compound is not detailed in the provided search results, a study on various bisphosphonates binding to human bone reveals a two-site binding model.[5] This binding is predominantly entropy-driven.[5]
| Thermodynamic Parameter | Site A (Weak Binding) | Site B (Strong Binding) | Reference |
| Average ΔG (kcal/mol) | -5.2 | -8.5 | [5] |
| Driving Force | Entropy-driven | Entropy-driven | [5] |
Table 3: General thermodynamic parameters for bisphosphonate binding to human bone, indicating a two-site binding model.[5]
Experimental Protocols for Measuring Binding Affinity
A variety of sophisticated experimental techniques are utilized to elucidate the binding characteristics of this compound to hydroxyapatite. Each method offers unique insights into the kinetics, thermodynamics, and structural aspects of this interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (hydroxyapatite), allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[6]
Detailed Methodology:
-
Sample Preparation:
-
Prepare a suspension of hydroxyapatite (e.g., 10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of this compound (e.g., 1 mM) in the same buffer. Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature to 37°C.
-
Fill the sample cell with the hydroxyapatite suspension and the injection syringe with the this compound solution.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the hydroxyapatite suspension. A typical experiment might consist of 20 injections of 10 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis:
-
The raw data, consisting of heat changes per injection, is integrated to obtain the enthalpy change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a two-site binding model) to determine the thermodynamic parameters.[5]
-
Constant Composition Method
This technique measures the inhibition of hydroxyapatite crystal growth by bisphosphonates to determine their binding affinity. The experiment is conducted under conditions of constant supersaturation, allowing for precise kinetic measurements.
Detailed Methodology:
-
Reaction Setup:
-
Prepare a supersaturated solution of calcium phosphate at a physiological pH of 7.4 and an ionic strength of 0.15 M in a double-walled reaction vessel maintained at 37°C.
-
Introduce seed crystals of hydroxyapatite to initiate crystal growth.
-
-
Titration:
-
Maintain a constant pH and supersaturation by the computer-controlled addition of titrant solutions containing calcium, phosphate, and the bisphosphonate being tested (this compound) at various concentrations.
-
-
Measurement:
-
The rate of crystal growth is determined by monitoring the rate of addition of the titrants.
-
-
Data Analysis:
-
The inhibition of crystal growth at different this compound concentrations is used to calculate the Langmuir-type adsorption affinity constant (KL).
-
Langmuir Adsorption Isotherms
This method involves equilibrating hydroxyapatite with solutions containing varying concentrations of this compound to determine the adsorption capacity and affinity.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a series of this compound solutions of known concentrations in a suitable buffer (e.g., simulated body fluid).
-
Weigh a fixed amount of hydroxyapatite powder into separate tubes.
-
-
Adsorption:
-
Add the this compound solutions to the hydroxyapatite powder and incubate at a constant temperature (e.g., 37°C) with agitation for a predetermined time to reach equilibrium.
-
-
Analysis:
-
After incubation, centrifuge the samples to separate the hydroxyapatite.
-
Measure the concentration of unbound this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the amount of this compound adsorbed onto the hydroxyapatite for each initial concentration.
-
Plot the amount of adsorbed this compound versus the equilibrium concentration and fit the data to the Langmuir isotherm model to determine the maximum adsorption capacity and the Langmuir constant, which is related to the binding affinity.[7]
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the binding mechanism of this compound to different crystallographic faces of hydroxyapatite. These computational studies can predict binding free energies and identify key molecular interactions.
Detailed Methodology:
-
System Setup:
-
Construct a simulation box containing a hydroxyapatite crystal slab and a solution of this compound molecules in water.
-
Define the force fields that describe the interactions between all atoms in the system.
-
-
Simulation:
-
Perform an equilibration run to allow the system to reach a stable state at a defined temperature and pressure.
-
Conduct a production run to generate trajectories of the atoms over time.
-
-
Analysis:
-
Analyze the trajectories to calculate the binding free energy of this compound to the hydroxyapatite surface.
-
Visualize the binding modes and identify the specific atomic interactions (e.g., hydrogen bonds, electrostatic interactions) that contribute to the binding affinity.[8]
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to probe the vibrational modes of molecules and can provide information about the chemical interactions between this compound and hydroxyapatite.
Detailed Methodology:
-
Sample Preparation:
-
Prepare samples of pure hydroxyapatite, pure this compound, and hydroxyapatite that has been incubated with an this compound solution and then dried.
-
Mix the samples with KBr and press them into pellets.
-
-
Spectral Acquisition:
-
Acquire the FTIR spectra of the samples over a specific wavenumber range (e.g., 4000-400 cm-1).
-
-
Data Analysis:
-
Compare the spectra of the pure components with that of the this compound-hydroxyapatite complex.
-
Identify shifts in the characteristic vibrational bands of the phosphate and hydroxyl groups of hydroxyapatite and the phosphonate groups of this compound to infer the nature of the chemical bonding.[9]
-
Mechanism of this compound Binding to Hydroxyapatite
The binding of this compound to hydroxyapatite is a complex process involving multiple types of interactions. The primary mechanism involves the strong chelation of the two phosphonate groups of the this compound molecule to the calcium ions on the surface of the hydroxyapatite crystal.[10] The hydroxyl group at the R1 position of this compound also contributes to the binding affinity by forming an additional coordination bond with calcium ions.
The nitrogen atom in the side chain of this compound can become protonated, leading to electrostatic interactions with the negatively charged phosphate groups on the hydroxyapatite surface. Molecular dynamics simulations have suggested that the protonated amine groups of this compound can lead to larger binding free energies.
The binding of this compound to hydroxyapatite is a critical factor in its pharmacological action. This strong affinity ensures that the drug is selectively targeted to bone tissue and retained for an extended period, allowing it to effectively inhibit osteoclast-mediated bone resorption. A thorough understanding of this binding interaction, facilitated by the experimental and computational methods outlined in this guide, is essential for the development of new and improved bisphosphonate-based therapies.
References
- 1. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Bisphosphonates Binding to Human Bone: A Two-Site Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular dynamics simulations on the interaction between polymers and hydroxyapatite with and without coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]
- 10. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of Ibandronate in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the pharmacokinetics of ibandronate in key animal models. This compound, a potent nitrogen-containing bisphosphonate, is a widely used therapeutic agent for the treatment of osteoporosis and other bone-related diseases. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the interpretation of efficacy and safety studies and for the successful clinical development of new therapeutic regimens.
Executive Summary
This compound exhibits pharmacokinetic properties characteristic of its class, including poor oral bioavailability, high affinity for bone tissue, and elimination primarily through renal excretion of the unchanged drug. Preclinical studies in rats, dogs, and monkeys have been instrumental in defining these characteristics and have established the rationale for intermittent dosing regimens. This guide synthesizes the key quantitative data, details the experimental methodologies employed in these seminal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.
Pharmacokinetic Profile of this compound in Animal Models
The pharmacokinetic profile of this compound has been extensively characterized in various animal species, primarily rats, dogs, and monkeys. These studies have consistently demonstrated low oral absorption and rapid clearance from plasma, with a significant portion of the administered dose sequestered in bone.
Absorption
Oral bioavailability of this compound is consistently low across all animal species studied, typically less than 1%.[1][2] This poor absorption is a hallmark of bisphosphonates and is significantly influenced by the presence of food, which can markedly suppress bioavailability.[1] Following oral administration, the time to reach maximum plasma concentration (Tmax) is generally observed between 0.5 to 1 hour.[1] Subcutaneous administration, in contrast, results in approximately 100% bioavailability in rats.[1]
Distribution
This compound exhibits a high volume of distribution, reflecting its extensive uptake into tissues, particularly bone.[1] Approximately 40-50% of an absorbed dose is taken up and stored in bone tissue.[1][3] This high affinity for hydroxyapatite, the mineral component of bone, is central to its therapeutic action.[4][5] Plasma protein binding is high and similar across rats, dogs, and humans, ranging from 80% to 99%.[1] In pregnant rats, this compound has been shown to distribute to the placenta and fetus, and it is also excreted in the milk of lactating rats.[1]
Metabolism
There is no evidence of this compound metabolism in rats or dogs.[1] The drug is not metabolized in humans either and is excreted unchanged.[2][6] This lack of metabolism minimizes the potential for drug-drug interactions at the hepatic level.[1]
Excretion
The portion of this compound not taken up by bone is rapidly cleared from the plasma and eliminated unchanged via the kidneys.[1][3] Renal clearance accounts for approximately 50-60% of the total body clearance.[6] The terminal half-life in dogs is approximately 5-6 hours.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models as reported in the foundational literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability | Oral | - | < 1% | [1][2] |
| Subcutaneous Bioavailability | Subcutaneous | - | 100% | [1] |
| Tmax | Oral | - | 0.5 - 1 hour | [1] |
| Plasma Protein Binding | - | - | 80 - 99% | [1] |
| Bone Uptake | - | - | ~40-50% of absorbed dose | [1] |
| Metabolism | - | - | Not metabolized | [1] |
| Primary Route of Excretion | - | - | Renal (unchanged) | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability | Oral | - | < 1% | [1] |
| Tmax | Oral | - | 0.5 - 1 hour | [1] |
| Terminal Half-life (T½) | Oral or IV | - | ~5-6 hours | [1][2] |
| Volume of Distribution (Vd) | - | - | ~10 L/kg | [1] |
| Plasma Protein Binding | - | - | 80 - 99% | [1] |
| Bone Uptake | - | - | ~40-50% of absorbed dose | [1] |
| Metabolism | - | - | Not metabolized | [1] |
| Primary Route of Excretion | - | - | Renal (unchanged) | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Monkeys
| Parameter | Route of Administration | Dosing Regimen | Key Finding | Reference |
| Efficacy | Intravenous | Intermittent (every 30 days) | Dose-dependent prevention of bone loss | [7] |
| Bone Turnover Markers | Intravenous | 30 µg/kg every 30 days | Suppression of increased bone turnover | [7] |
| Bone Mineral Density | Intravenous | 30 µg/kg every 30 days | Preservation of bone mass | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the typical experimental protocols used in the pharmacokinetic evaluation of this compound in animal models.
Animal Models
-
Rats: Wistar and Sprague-Dawley rats are commonly used.[8][9] Ovariectomized (OVX) rat models are frequently employed to mimic postmenopausal osteoporosis.[4][9]
-
Dogs: Beagle dogs are a common model for orthopedic and bone metabolism studies.[10] Ovariohysterectomized (OHX) models are also utilized.[10]
-
Monkeys: Cynomolgus monkeys are used as a non-human primate model, which is considered highly relevant to human physiology.[7] Ovariectomized models are also established in this species.[7]
Dosing and Administration
-
Oral Administration: this compound is typically administered via oral gavage to ensure accurate dosing.[11]
-
Intravenous Administration: The drug is administered via bolus injection or infusion, often through a cannulated vein.[7]
-
Subcutaneous Administration: This route is used to achieve complete bioavailability.[1][8]
-
Dosing Regimens: Both daily and intermittent dosing schedules have been investigated to establish the efficacy of less frequent administration.[4][9][10]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at predetermined time points post-dosing. Plasma or serum is separated by centrifugation.
-
Urine and Feces Collection: Animals are often housed in metabolic cages to allow for the separate collection of urine and feces for excretion studies.
-
Bone Sample Collection: At the end of the study, bones (e.g., tibia, femur, vertebrae) are collected for the determination of this compound concentration and for histomorphometric analysis.[9]
-
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A validated method for the quantification of this compound in plasma, urine, and bone.[12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive immunoassay for the determination of this compound in plasma or serum.[12]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A sensitive and high-throughput method for quantifying this compound in biological matrices, often requiring derivatization of the analyte.[13][14]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Mechanism of Action: Signaling Pathway
This compound, like other nitrogen-containing bisphosphonates, inhibits osteoclast-mediated bone resorption by targeting the mevalonate pathway. The diagram below outlines this key signaling pathway.
Conclusion
The foundational pharmacokinetic studies of this compound in animal models have provided a robust understanding of its ADME properties. The consistent findings of low oral bioavailability, high bone affinity, and renal excretion of the unchanged drug across species have guided its clinical development, particularly in establishing the feasibility and efficacy of intermittent dosing regimens. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the field of bone biology and drug development, facilitating further research and the development of new therapeutic strategies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound, an experimental intravenous bisphosphonate for osteoporosis, bone metastases, and hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermittent intravenous administration of the bisphosphonate this compound prevents bone loss and maintains bone strength and quality in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound affects bone growth and mineralization in rats with normal and reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of treatment with this compound on bone mass, architecture, biomechanical properties, and bone concentration of this compound in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermittent and continuous administration of the bisphosphonate this compound in ovariohysterectomized beagle dogs: effects on bone morphometry and mineral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Oral Bioavailability of this compound Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for the quantification of this compound in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput HPLC-MS/MS method to determine this compound in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ibandronate Administration in Ovariectomized Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model for studying postmenopausal osteoporosis. This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women. Ibandronate, a potent nitrogen-containing bisphosphonate, is a clinically approved antiresorptive agent for the treatment of osteoporosis. These application notes provide detailed protocols for the administration of this compound in OVX rat models, along with methodologies for key experimental assessments to evaluate its efficacy.
This compound Administration Protocols
This compound is typically administered to OVX rats via subcutaneous injection. The dosage and treatment duration can be varied to model different therapeutic regimens, including preventive and interventional approaches.
Data Presentation: this compound Dosage and Administration Regimens in OVX Rats
| Parameter | Details | Reference(s) |
| Animal Model | Ovariectomized (OVX) female rats (e.g., Wistar, Sprague-Dawley) | [1][2] |
| Age of Rats at Ovariectomy | Typically 8-month-old (skeletally mature) | [1][2] |
| Time Between OVX and Treatment Initiation | Varies; can be immediate (preventive model) or after a period of bone loss (e.g., 10 weeks, therapeutic model) | [1][2] |
| Route of Administration | Subcutaneous (s.c.) injection is the most common and ensures accurate dosing. | [1][2][3] |
| Dosage Range (Daily) | 0.1 µg/kg/day to 25 µg/kg/day | [1][2] |
| Optimal Preventive Dose (Daily) | 1.0 µg/kg/day is often cited as the optimal dose to prevent bone loss completely. | [2] |
| Suboptimal Preventive Dose (Daily) | 0.1 µg/kg/day has been used to study partial effects. | [2] |
| Intermittent (Cyclical) Dosing | Equivalent total cumulative doses administered intermittently (e.g., 25 µg/kg every 25 days) have shown similar efficacy to daily administration. | [1][3] |
| Treatment Duration | Varies from 4 weeks to 12 months depending on the study objectives. | [1][4] |
Experimental Protocols
Ovariectomy Procedure
A standard surgical procedure to induce estrogen deficiency.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material or wound clips
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and disinfect the surgical area (dorsal or ventral approach).
-
Make a small incision to access the peritoneal cavity.
-
Locate and ligate the ovarian blood vessels and the fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Provide postoperative care, including analgesics and monitoring for recovery.
-
Sham-operated control animals should undergo the same surgical procedure without the removal of the ovaries.
Bone Mineral Density (BMD) Measurement
Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.
Materials:
-
DXA scanner equipped with small animal software
-
Anesthetized rat
Procedure:
-
Anesthetize the rat.
-
Position the rat on the DXA scanner bed in a prone position.
-
Perform a total body scan or scans of specific regions of interest, such as the lumbar spine and femur.
-
Analyze the images using the provided software to determine BMD (g/cm²) and bone mineral content (BMC, g).
Biomechanical Testing (Three-Point Bending of Femur)
This test assesses the mechanical strength of long bones.
Materials:
-
Materials testing machine with a three-point bending fixture
-
Excised femur, cleaned of soft tissue
Procedure:
-
Following euthanasia, carefully dissect the femur and remove all soft tissues.
-
Store the bone in saline-soaked gauze at -20°C until testing.
-
Thaw the femur to room temperature before testing.
-
Position the femur on the two lower supports of the three-point bending fixture, ensuring the loading point is at the mid-diaphysis.
-
Apply a constant downward displacement rate until the bone fractures.
-
Record the load-displacement curve.
-
From the curve, calculate key biomechanical parameters such as ultimate load (Fmax), stiffness, and energy to failure.
Bone Histomorphometry
Provides quantitative information on bone microarchitecture and cellular activity.
Materials:
-
Fluorochrome bone labels (e.g., calcein, alizarin red)
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., polymethyl methacrylate)
-
Microtome for undecalcified bone sections
-
Microscope with a fluorescent light source and image analysis software
Procedure:
-
Administer fluorochrome labels via intraperitoneal or subcutaneous injection at specific time points before euthanasia (e.g., 10 and 3 days prior) to label areas of active bone formation.
-
After euthanasia, dissect the bones of interest (e.g., tibia, lumbar vertebrae) and fix them in 70% ethanol.
-
Dehydrate the bone samples in graded ethanol and embed them undecalcified in a plastic resin.
-
Cut thin sections (5-10 µm) using a microtome.
-
Stain sections for static parameters (e.g., von Kossa for mineralized bone) or view unstained sections under a fluorescent microscope for dynamic parameters.
-
Quantify parameters such as trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), mineralizing surface (MS/BS), and bone formation rate (BFR/BS) using specialized software.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Osteoclasts
This compound, like other nitrogen-containing bisphosphonates, inhibits osteoclast-mediated bone resorption by targeting the mevalonate pathway. Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[5] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac).[6] The disruption of this process leads to cytoskeletal abnormalities in osteoclasts, loss of the ruffled border, and ultimately, induction of apoptosis, thereby reducing bone resorption.[6][7]
Caption: this compound inhibits FPPS in the mevalonate pathway.
Experimental Workflow for Evaluating this compound in OVX Rats
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an OVX rat model.
Caption: Workflow for this compound efficacy testing in OVX rats.
References
- 1. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Ibandronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronate is a potent nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and the prevention of skeletal-related events in cancer.[1][2] Its principal mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[3] this compound achieves this by targeting and inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts.[3][4] This disruption prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, survival, and cytoskeletal organization, ultimately leading to apoptosis and reduced bone resorption.[1][3]
These application notes provide a comprehensive guide to the in vitro cell culture methodologies for evaluating the efficacy of this compound. Detailed protocols for key experiments are provided to assess its effects on osteoclasts, osteoblasts, and cancer cell lines.
Key In Vitro Assays for this compound Efficacy
The in vitro evaluation of this compound typically focuses on its effects on bone cells (osteoclasts and osteoblasts) and, in an oncological context, on tumor cells. The following table summarizes the key assays:
| Cell Type | Assay | Purpose | Typical Readout |
| Osteoclasts | Osteoclastogenesis Assay | To assess the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts. | Number of multinucleated, TRAP-positive cells.[5] |
| Bone Resorption Assay | To measure the inhibitory effect of this compound on the resorptive capacity of mature osteoclasts. | Area of resorption pits on dentine slices or other calcium phosphate substrates.[6] | |
| TRAP Staining | To identify and quantify osteoclasts. | Visualization and counting of magenta-stained multinucleated cells.[7] | |
| Apoptosis Assay | To determine if this compound induces programmed cell death in osteoclasts. | Percentage of apoptotic cells (e.g., via Annexin V staining and flow cytometry).[8] | |
| Osteoblasts | Proliferation Assay | To evaluate the impact of this compound on osteoblast growth.[9] | Cell viability (e.g., MTS assay) or cell count. |
| Mineralization Assay | To assess the effect of this compound on osteoblast differentiation and bone matrix formation. | Quantification of calcium deposition (e.g., via Alizarin Red S staining).[10][11] | |
| Gene Expression Analysis | To determine changes in the expression of genes related to osteoblast function. | mRNA levels of markers like collagen type I and cyclin D1.[9] | |
| Cancer Cells | Cytotoxicity/Viability Assay | To measure the direct anti-tumor effect of this compound. | IC50 values from dose-response curves (e.g., using an MTS assay).[12][13] |
| Apoptosis Assay | To investigate the induction of apoptosis in cancer cells by this compound. | Caspase activity or percentage of apoptotic cells.[14][15] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action in Osteoclasts
Caption: this compound inhibits FPPS in the mevalonate pathway, disrupting protein prenylation and inducing osteoclast apoptosis.
General Experimental Workflow for In Vitro this compound Testing
Caption: A generalized workflow for assessing the in vitro efficacy of this compound, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Osteoclastogenesis and TRAP Staining
This protocol is designed to assess the effect of this compound on the differentiation of osteoclasts from bone marrow macrophages.
Materials:
-
Mouse bone marrow mononuclear cells[5]
-
α-MEM culture medium supplemented with 10% fetal calf serum, 1x glutamine, and penicillin-streptomycin[7]
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound stock solution
-
TRAP staining kit
-
96-well plates
Procedure:
-
Cell Seeding: Isolate bone marrow macrophages and seed them in a 96-well plate. Culture overnight in α-MEM with M-CSF (e.g., 20 ng/mL).[7]
-
Induction of Osteoclastogenesis: Replace the medium with osteoclast induction medium containing M-CSF (20 ng/mL) and RANKL (20 ng/mL).[7]
-
This compound Treatment: Concurrently, treat the cells with various concentrations of this compound (e.g., 10⁻⁵ M) or a vehicle control.[5]
-
Culture: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-7 days, changing the medium every 2-3 days.[7]
-
TRAP Staining:
-
Aspirate the culture medium and wash the cells gently with PBS.[7]
-
Fix the cells with a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution) for 5-10 minutes at room temperature.[7][16]
-
Wash the cells with deionized water.[16]
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a chromogenic substrate with a tartrate-containing buffer.[16]
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, protected from light.[7][16]
-
Wash with deionized water to stop the reaction.[16]
-
-
Quantification:
-
Visualize the cells under a light microscope. TRAP-positive osteoclasts will appear as large, multinucleated (≥3 nuclei) magenta-colored cells.
-
Count the number of TRAP-positive, multinucleated cells in each well.
-
Protocol 2: Osteoblast Mineralization (Alizarin Red S Staining)
This protocol assesses the impact of this compound on osteoblast differentiation by quantifying matrix mineralization.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1) or primary osteoblasts
-
Osteogenic differentiation medium (standard culture medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)
-
This compound stock solution
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)[10][11]
-
10% Acetic acid for quantification[11]
-
24-well plates
Procedure:
-
Cell Seeding and Growth: Seed osteoblasts in 24-well plates and culture until they reach confluence.
-
Induction of Differentiation: Switch to osteogenic differentiation medium and begin treatment with various concentrations of this compound or a vehicle control.
-
Culture: Culture for 14-21 days, changing the medium and this compound every 2-3 days.
-
Alizarin Red S Staining:
-
Aspirate the medium and wash the cells twice with PBS.[10]
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[10]
-
Wash the cells three times with deionized water.[17]
-
Add 1 mL of 2% Alizarin Red S staining solution to each well and incubate for 20-30 minutes at room temperature.[11][17]
-
Aspirate the ARS solution and wash the wells 3-5 times with deionized water to remove excess stain.[11]
-
-
Visualization and Quantification:
-
Image the wells using a bright-field microscope to visualize the orange-red calcium deposits.[11]
-
For quantification, add 1 mL of 10% acetic acid to each well and incubate with shaking for 30 minutes to destain.[11]
-
Transfer the supernatant to a microcentrifuge tube, centrifuge to pellet debris, and measure the absorbance of the supernatant at 405 nm.[11]
-
Protocol 3: Cell Viability/Cytotoxicity (MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of osteoblasts or cancer cells.
Materials:
-
Target cell line (e.g., human osteoblasts, U-2 OS osteosarcoma cells)[9][14]
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.[12]
-
This compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and medium-only controls.[12]
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours, until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot dose-response curves to determine the IC50 value.
Protocol 4: Apoptosis Detection (Annexin V Staining)
This protocol detects an early marker of apoptosis, the externalization of phosphatidylserine, using flow cytometry.
Materials:
-
Target cell line
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).[12]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Osteoclast Formation
| This compound Conc. | Mean TRAP+ MNCs/well (± SD) | % Inhibition vs. Control | p-value |
| Control (0 M) | 150 (± 12) | 0% | - |
| 10⁻⁸ M | 115 (± 9) | 23.3% | <0.05 |
| 10⁻⁷ M | 72 (± 6) | 52.0% | <0.01 |
| 10⁻⁶ M | 25 (± 4) | 83.3% | <0.001 |
| 10⁻⁵ M | 5 (± 2) | 96.7% | <0.001 |
Table 2: Effect of this compound on Osteoblast Mineralization
| This compound Conc. | Absorbance at 405 nm (± SD) | % Change vs. Control | p-value |
| Control (0 M) | 0.85 (± 0.07) | 0% | - |
| 10⁻⁷ M | 0.82 (± 0.06) | -3.5% | n.s. |
| 10⁻⁶ M | 0.75 (± 0.05) | -11.8% | <0.05 |
| 10⁻⁵ M | 0.61 (± 0.04) | -28.2% | <0.01 |
Table 3: Cytotoxicity of this compound on U-2 OS Cells (72h)
| This compound Conc. | % Cell Viability (± SD) |
| Control (0 M) | 100 (± 5.2) |
| 1 µM | 95.4 (± 4.8) |
| 5 µM | 68.1 (± 3.9) |
| 10 µM | 45.2 (± 3.1) |
| 50 µM | 15.7 (± 2.5) |
| IC50 | ~9.5 µM |
Table 4: this compound-Induced Apoptosis in U-2 OS Cells (24h)
| This compound Conc. | % Early Apoptotic Cells (± SD) | % Late Apoptotic/Necrotic Cells (± SD) |
| Control (0 M) | 3.1 (± 0.8) | 1.5 (± 0.4) |
| 10 µM | 15.6 (± 2.1) | 4.3 (± 1.1) |
| 50 µM | 35.8 (± 3.5) | 12.7 (± 2.3) |
References
- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro osteoclast-suppressing effect of sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound-hydroxyapatite on resorptive activity of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The impact of bisphosphonates on the osteoblast proliferation and Collagen gene expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. The bisphosphonate zoledronic acid induces cytotoxicity in human myeloma cell lines with enhancing effects of dexamethasone and thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases the expression of the pro-apoptotic gene FAS by epigenetic mechanisms in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zoledronic acid, a third-generation bisphosphonate, inhibits cellular growth and induces apoptosis in oral carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TRAP Staining Kit - 2BScientific [2bscientific.com]
- 17. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Quantifying Bone Resorption in Response to Ibandronate Treatment using CTX Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronate is a potent nitrogen-containing bisphosphonate utilized for the treatment and prevention of osteoporosis, particularly in postmenopausal women.[1][2] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures.[1][3] A key biomarker for assessing the efficacy of anti-resorptive therapies like this compound is the C-terminal telopeptide of type I collagen (CTX), a specific marker for the degradation of mature type I collagen released during bone resorption.[4][5] Monitoring serum CTX levels provides a rapid and sensitive method to quantify the pharmacological response to this compound treatment.[4][6] These application notes provide detailed protocols and data for quantifying bone resorption using CTX assays in response to this compound therapy.
Mechanism of Action of this compound
This compound, like other bisphosphonates, has a high affinity for hydroxyapatite, the mineral component of bone, and is preferentially taken up at sites of active bone remodeling.[1][2] Osteoclasts, the cells responsible for bone resorption, internalize this compound during the resorption process.[7] Within the osteoclast, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1] This inhibition prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function, survival, and cytoskeletal organization.[1][7] The disruption of these signaling pathways impairs the formation of the ruffled border, an essential structure for bone resorption, and induces osteoclast apoptosis, leading to a significant reduction in bone resorption.[1]
Quantitative Data on this compound's Effect on Serum CTX
Clinical studies have consistently demonstrated a rapid and significant reduction in serum CTX levels following this compound administration. The magnitude of this reduction is dependent on the dose and route of administration.
Table 1: Percentage Reduction in Serum CTX with Monthly Oral this compound (150 mg)
| Time Point | Median Reduction from Baseline (%) |
| Day 3 | 70.2%[4][8] |
| 3 Months | Maintained within the premenopausal range[3] |
| 6 Months | Levels remained consistently below baseline[4] |
| 1 Year | Significantly associated with increases in Lumbar Spine BMD[6] |
| 5 Years | Reduced levels maintained[3] |
Table 2: Dose-Dependent Effect of Intravenous this compound on Serum CTX
| IV this compound Dose | Maximal Reduction from Baseline (%) (Nadir at Day 7) |
| 1 mg | 81%[7] |
| 2 mg | 90%[7] |
Table 3: Effect of Different Oral this compound Dosing Regimens on Serum CTX
| Dosing Regimen | Cumulative Dose (over 84 days) | Efficacy Outcome |
| 2.5 mg daily | 210 mg | Significant inhibition of s-CTX[2] |
| 20 mg weekly | 240 mg | Greater final inhibition in s-CTX compared to 2.5 mg daily[2] |
Experimental Protocols
Experimental Workflow for a Clinical Study
The following diagram outlines a typical workflow for a clinical study evaluating the effect of this compound on serum CTX.
Protocol for Serum CTX Quantification using ELISA
This protocol provides a generalized procedure for the quantification of C-terminal telopeptide of type I collagen (CTX-I) in human serum using a commercially available ELISA kit (e.g., Serum CrossLaps® (CTX-I) ELISA).[9][10][11]
1. Sample Collection and Handling
-
Patient Preparation: For optimal results, it is recommended to collect blood as fasting morning samples to minimize diurnal variation.[12]
-
Blood Collection: Collect blood by venipuncture into a serum separator tube. Avoid hemolysis.
-
Sample Processing: Separate the serum from the cells by centrifugation within 3 hours of collection.
-
Storage: If not analyzed immediately, it is recommended to freeze serum samples at -18°C or below.[9]
2. Reagent Preparation
-
Bring all reagents and samples to room temperature (18-22°C) before use.
-
Reconstitute lyophilized standards, controls, and other reagents according to the kit manufacturer's instructions. Mix gently and avoid foam formation.
-
Prepare the wash buffer by diluting the concentrated wash solution with distilled water as specified in the kit manual.
3. Assay Procedure (One-Step Sandwich ELISA)
-
Pipette 50 µL of standards, controls, or unknown serum samples into the appropriate microtiter wells coated with streptavidin.[9]
-
Add 150 µL of the Antibody Solution (containing a mixture of a biotinylated antibody and a peroxidase-conjugated antibody) to each well.[9]
-
Cover the immunostrips with sealing tape and incubate for 120 ± 5 minutes at room temperature (18-22°C) on a microtiter plate shaker (300 rpm).[13]
-
After incubation, aspirate the contents of the wells and wash the plate using an automated plate washer or manually with the prepared wash buffer. Typically, 5 washing cycles are adequate.[13]
-
Add a chromogenic substrate to each well and incubate in the dark at room temperature for the time specified in the kit instructions.
-
Stop the color reaction by adding the stop solution to each well.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 620 nm).
4. Data Analysis
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CTX in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage change in serum CTX from baseline for each patient to assess the treatment response. A decrease of more than 30% in serum CTX provides evidence of compliance and drug efficacy.[14]
5. Quality Control
-
Include control samples with known CTX concentrations in each assay run to validate the results.
-
Ensure that the results of the control samples fall within the manufacturer's specified ranges.
Conclusion
The quantification of serum CTX is a valuable tool for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound on bone resorption. The rapid and significant reduction in CTX levels following this compound treatment serves as an early indicator of therapeutic response. Adherence to standardized protocols for sample collection and analysis is crucial for obtaining reliable and reproducible results in both clinical and research settings.
References
- 1. Monthly this compound suppresses serum CTX-I within 3 days and maintains a monthly fluctuating pattern of suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound: changes in markers of bone turnover during adequately dosed continuous and weekly therapy and during different suboptimally dosed treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound: a long term confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling of serum C-telopeptide levels with daily and monthly oral this compound in humans. [epistemonikos.org]
- 5. abacusdx.com [abacusdx.com]
- 6. The utility of changes in serum levels of C-terminal telopeptide of type I collagen in predicting patient response to oral monthly this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose dependent effects on bone resorption and formation of intermittently administered intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. abscience.com.tw [abscience.com.tw]
- 10. idsplc.com [idsplc.com]
- 11. Serum CrossLaps® (CTX-I) ELISA | BioVendor R&D [biovendor.com]
- 12. researchgate.net [researchgate.net]
- 13. ibl-international.com [ibl-international.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Ibandronate Solutions for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Ibandronate, or ibandronic acid, is a potent, nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone metabolism disorders.[1][2][3] Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption.[4][5] In cell culture experiments, this compound is a valuable tool for studying bone biology, cancer cell proliferation, and angiogenesis.[6][7] It acts by inhibiting the farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which disrupts essential signaling processes in osteoclasts and certain tumor cells, often leading to apoptosis.[4][8][9] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro experiments, summarize key quantitative data, and illustrate relevant biological pathways and workflows.
Data Presentation
Quantitative data regarding the physicochemical properties, solubility, storage, and effective concentrations of this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound Sodium Monohydrate
| Property | Value | Reference |
|---|---|---|
| Chemical Name | [1-Hydroxy-3-(methylpentylamino)propylidene]bis-phosphonic acid monosodium salt monohydrate | [6][10] |
| Molecular Formula | C₉H₂₂NNaO₇P₂ • H₂O | [6] |
| Molecular Weight | 359.21 g/mol | [6] |
| Appearance | White crystalline powder | [6] |
| Purity | ≥97% - ≥98% |[6][7] |
Table 2: Solubility and Storage of this compound Sodium Solutions
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvents | ||
| Primary Solvent | Sterile Water (H₂O) | [6][7][11][12] |
| Solubility in Water | 25 mg/mL (may require sonication) to 72 mg/mL | [11][12] |
| Insoluble in | Dimethyl sulfoxide (DMSO), Ethanol | [12] |
| Storage | ||
| Solid Form | Room temperature (15-25°C), protect from moisture | [11][13] |
| Stock Solution (in water/PBS) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [11] |
| Diluted Working Solution | Stable for 24 hours at 2-8°C. | [13] |
| Stability in Media | Stable for at least 2 hours at 37°C. |[14] |
Table 3: Reported Effective Concentrations of this compound in Cell Culture
| Cell Line(s) | Concentration Range | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| MG63 (Osteoblast-like) | 10⁻⁸ M - 10⁻⁶ M | 24 hours | Altered expression of osteogenic markers | [15] |
| MC3T3-E1 (Pre-osteoblast) | EC₅₀: ~6.8 µM | 72 hours | Attenuated cell viability/proliferation | [16][17] |
| U-2 OS (Osteosarcoma) | EC₅₀: ~7.21 µM | 72 hours | Attenuated cell viability/proliferation | [16][17] |
| CCL-51 (Mammary Gland Tumor) | EC₅₀: ~14.4 µM | 72 hours | Attenuated cell viability/proliferation | [16][17] |
| Breast Cancer Cells (MCF-7, MDA-MB-231, etc.) | IC₅₀: 10 µM - 150 µM | 3 days | Inhibition of cell growth | [18][19] |
| Prostate Cancer Cells (LNCaP, PC-3) | < 100 µM | Not specified | Inhibition of cell growth | [12] |
| Endothelial Cells | 1.25 µM - 2 µM | Not specified | Reduced cell growth, increased apoptosis |[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound sodium monohydrate (MW: 359.21 g/mol )
-
Sterile, nuclease-free water or sterile 1X Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.59 mg of this compound sodium monohydrate.
-
Calculation: 359.21 g/mol * 0.010 mol/L = 3.59 g/L = 3.59 mg/mL
-
-
Dissolution: Add the 3.59 mg of powder to a sterile conical tube. Add 1 mL of sterile water or PBS.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the powder does not dissolve completely, use a water bath sonicator for 5-10 minutes until the solution is clear.[11]
-
Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile conical tube.[20][21]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of this compound Working Solutions
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Methodology:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Prepare working concentrations by performing serial dilutions of the stock solution into complete cell culture medium.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium (a 1:1000 dilution).
-
Best Practice: Always prepare fresh working solutions for each experiment from a frozen stock aliquot. Diluted solutions in media are stable for a limited time.[13][14]
-
-
Vehicle Control: Prepare a vehicle control using the same volume of solvent (sterile water or PBS) used to make the stock solution, diluted into the culture medium at the highest concentration used for the drug treatment.
Protocol 3: General Workflow for Cell Treatment
This protocol outlines a general procedure for treating adherent cells with this compound.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that allows for optimal growth during the experiment (typically 20-30% confluence at the start of treatment). Incubate overnight (or as required for cell line) to allow for cell attachment.
-
Preparation of Treatment Media: Prepare the desired concentrations of this compound in fresh, pre-warmed complete culture medium as described in Protocol 2. Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the wells. Gently add the prepared treatment media (containing this compound or vehicle) to the respective wells.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assay, such as a cytotoxicity assay (Protocol 4), protein extraction for Western blot, or RNA isolation for qPCR.
Protocol 4: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 3) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Add MTT Reagent: At the end of the this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
Signaling Pathway
Primary Mechanism of Action: Inhibition of the Mevalonate Pathway
This compound is a nitrogen-containing bisphosphonate that specifically targets and inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme within the mevalonate pathway.[4][9] This pathway is critical for producing isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These molecules are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins (GTPases) like Ras, Rho, and Rac.[1][4] Prenylation is required to anchor these signaling proteins to the cell membrane, enabling their proper function.[4] By inhibiting FPPS, this compound prevents the prenylation of these GTPases, disrupting downstream signaling cascades that control vital cellular processes in osteoclasts, including cytoskeletal organization, trafficking, and survival, ultimately inducing apoptosis.[1][4][8]
Additionally, some research suggests this compound may exert therapeutic effects by inhibiting the TLRs/MyD88/NF-κB inflammatory signaling pathway in chondrocytes.[2]
References
- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 2. Investigate the Therapeutic Effect of this compound Sodium on Knee Osteoarthritis Based on TLRs/MyD88/NF-κB Signaling Pathway in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound Sodium Monohydrate - LKT Labs [lktlabs.com]
- 7. This compound = 97 NMR, solid 138844-81-2 [sigmaaldrich.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound increases the expression of the pro-apoptotic gene FAS by epigenetic mechanisms in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an Ibandronate Dosing Regimen in Mouse Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a dosing regimen for the bisphosphonate ibandronate in mouse models of osteoporosis. This document includes summaries of preclinical data, detailed experimental protocols for inducing osteoporosis and evaluating treatment efficacy, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis.[1][2] It functions by inhibiting osteoclast-mediated bone resorption, thereby preserving bone density and reducing the risk of fractures.[1] The primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[1][3] This disruption prevents the proper function and promotes apoptosis of osteoclasts, leading to a decrease in bone resorption.[1][4] Preclinical studies in various animal models have demonstrated the efficacy of this compound in increasing bone mineral density (BMD) and maintaining bone quality with both daily and intermittent dosing schedules.[5][6] The ovariectomy (OVX) mouse model is a widely used and well-established preclinical model that mimics postmenopausal osteoporosis by inducing estrogen deficiency, leading to increased osteoclast activity and subsequent bone loss.[7][8]
Mechanism of Action: this compound and the Mevalonate Pathway
This compound, like other nitrogen-containing bisphosphonates, targets the mevalonate pathway in osteoclasts.[3] By inhibiting farnesyl pyrophosphate synthase (FPPS), this compound prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins such as Ras, Rho, and Rac.[1] The proper functioning of these proteins is critical for osteoclast survival, cytoskeletal organization, and the formation of the ruffled border necessary for bone resorption.[1][9] Inhibition of this pathway ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[1][4]
Quantitative Data Summary
The following tables summarize dosing regimens from preclinical and clinical studies of this compound. It is important to note that the majority of preclinical studies have been conducted in rats, and doses may require optimization for mouse models.
Table 1: Preclinical this compound Dosing in Rodent Models of Osteoporosis
| Animal Model | Route of Administration | Dosing Regimen | Key Findings | Reference(s) |
| Aged Ovariectomized (OVX) Rats | Subcutaneous (SC) | 1 µg/kg/day | Optimal dose for preventing bone loss. | [3] |
| Aged Ovariectomized (OVX) Rats | Subcutaneous (SC) | 0.1 to 30 µg/kg/day | Dose-dependent prevention of bone loss. | [10] |
| Aged Ovariectomized (OVX) Rats | Subcutaneous (SC) | Intermittent cycles (e.g., 1 week on, 2, 4, or 6 weeks off) with same cumulative dose as daily | Equivalent efficacy to daily administration in preventing bone loss. | [3][10] |
| Rat Femoral Fracture Model | Subcutaneous (SC) | 5 µg/kg daily (5 days/week) | Increased bone mineral content around the fracture site. | [11] |
| Mouse Model of Bone Cancer | Intravenous (IV) | Single dose of 300 µg/kg or three consecutive doses of 100 µg/kg/day | Reduced tumor-induced bone destruction and pain. | [12] |
Table 2: Clinical this compound Dosing for Postmenopausal Osteoporosis
| Administration Route | Dosing Regimen | Key Outcomes | Reference(s) |
| Oral | 2.5 mg daily | Significant reduction in new vertebral fractures. | [3][13] |
| Oral | 150 mg once monthly | At least as effective as the daily regimen in increasing lumbar spine BMD. | [13] |
| Intravenous (IV) | 3 mg every 3 months | Similar safety and tolerability to the daily oral regimen. | [14][15] |
Experimental Protocols
Protocol 1: Ovariectomy (OVX)-Induced Osteoporosis in Mice
This protocol describes the surgical induction of osteoporosis in mice through bilateral ovariectomy.
Materials:
-
Anesthetic (e.g., 10% pentobarbital sodium or isoflurane)[16][18]
-
Surgical instruments (scissors, forceps, sutures)
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an approved anesthetic protocol.[16] Place the mouse in a prone position on a warming pad to maintain body temperature. Shave and disinfect the surgical area on the back, slightly above the hind limbs.
-
Incision: Make a small dorsal midline skin incision (approximately 1 cm) caudal to the rib cage.
-
Locating the Ovaries: Move the skin incision to one side to expose the underlying muscle wall. The ovaries are typically located in a retroperitoneal position, embedded in a fat pad.
-
Ovariectomy: Make a small incision through the muscle wall to access the peritoneal cavity. Gently exteriorize the ovary and associated fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Return the uterine horn to the peritoneal cavity. Repeat the procedure on the contralateral side to remove the second ovary.
-
Suturing: Close the muscle incision with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.[18]
-
Sham Operation: For the sham control group, perform the same surgical procedure, including exteriorizing the ovaries, but do not ligate or resect them.[16][18]
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the mice for recovery, and allow for a recovery period of at least 5 days before initiating any treatment.[16] Bone loss is typically significant 6-8 weeks post-OVX.[7][18]
Protocol 2: this compound Dosing Regimen
This protocol provides a starting point for administering this compound to OVX mice. The optimal dose and frequency should be determined empirically for each specific study.
Materials:
-
This compound sodium salt
-
Sterile saline or phosphate-buffered saline (PBS) for vehicle control and drug dilution
-
Syringes and needles for subcutaneous or intravenous injection
Recommended Dosing Regimens (based on preclinical data):
-
Preventative Model:
-
Daily Dosing: Begin administration of this compound (e.g., 1-5 µg/kg, SC) one day after OVX surgery and continue for the duration of the study (e.g., 6-12 weeks).[3][10]
-
Intermittent Dosing: To match a cumulative daily dose, an intermittent regimen can be used (e.g., 7-35 µg/kg, SC, once weekly). Preclinical studies suggest that the total cumulative dose is a key determinant of efficacy.[5][10]
-
-
Therapeutic Model:
Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of injection.
-
Administer the calculated dose via the chosen route (subcutaneous injection is common and less stressful for the animals).
-
The control groups (Sham and OVX-vehicle) should receive an equivalent volume of the vehicle (sterile saline or PBS).[16]
Protocol 3: Assessment of Bone Microarchitecture by Micro-Computed Tomography (µCT)
µCT is the gold standard for three-dimensional assessment of bone morphology in small animals.[19][20]
Procedure:
-
Sample Preparation: At the end of the study, euthanize the mice and dissect the femurs or tibiae. Remove soft tissue and fix the bones in 4% buffered formalin overnight.[21] Store the samples in PBS or 70% ethanol.
-
Scanning:
-
Secure the bone in a sample holder for scanning.
-
Use a desktop µCT system to scan the desired region of interest (ROI). For trabecular bone analysis in the femur, the distal metaphysis is typically used. For cortical bone, the mid-diaphysis is analyzed.[21][22]
-
A voxel size of 6-10 µm is recommended for accurate quantification of mouse trabecular bone.[20]
-
-
Reconstruction and Analysis:
-
Reconstruct the 3D images from the X-ray projections.[21]
-
Define the volume of interest (VOI) for analysis. For the distal femur, this may be a region starting a defined distance proximal to the growth plate.[21]
-
Apply a global threshold to segment the bone from the background.
-
Calculate standard bone morphometric parameters.
-
Key Trabecular Bone Parameters:
-
Bone Volume Fraction (BV/TV): The ratio of bone volume to the total volume of the region of interest.
-
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
Bone Mineral Density (BMD): The amount of mineralized tissue in the bone volume.[20]
Key Cortical Bone Parameters:
-
Cortical Thickness (Ct.Th): The average thickness of the cortical shell.
-
Total Cross-Sectional Area (Tt.Ar): The total area of the bone cross-section.
-
Cortical Bone Area (Ct.Ar): The area of the cortical bone.
Protocol 4: Bone Histomorphometry
Bone histomorphometry provides quantitative information on bone microarchitecture and cellular activity at the tissue level.[23][24]
Procedure:
-
Fluorochrome Labeling (for dynamic histomorphometry): To measure bone formation rates, administer two different fluorochrome labels (e.g., calcein and alizarin complexone) at specific time points before euthanasia. An inter-labeling period of 4-7 days is common for mice.[25]
-
Sample Preparation:
-
After dissection, fix bones in ethanol.
-
Dehydrate the bones in ascending grades of ethanol and embed them undecalcified in plastic resin (e.g., methyl methacrylate).
-
Cut thin sections (4-8 µm) using a microtome.
-
-
Staining:
-
Static Parameters: Stain sections with von Kossa for mineralized bone and toluidine blue for cellular details. TRAP (tartrate-resistant acid phosphatase) staining can be used to identify and quantify osteoclasts.
-
Dynamic Parameters: View unstained sections under a fluorescence microscope to visualize the fluorochrome labels.
-
-
Image Analysis:
-
Use a microscope equipped with a camera and specialized software to capture images of the bone sections.
-
Define the region of interest for analysis.
-
Quantify static and dynamic parameters according to the guidelines of the American Society for Bone and Mineral Research (ASBMR).[23]
-
Key Histomorphometric Parameters:
-
Osteoclast Surface/Bone Surface (Oc.S/BS): The percentage of bone surface covered by osteoclasts.
-
Osteoblast Surface/Bone Surface (Ob.S/BS): The percentage of bone surface covered by osteoblasts.
-
Mineralizing Surface/Bone Surface (MS/BS): The percentage of bone surface showing active mineralization (double-labeled surface plus half of the single-labeled surface).
-
Mineral Apposition Rate (MAR): The rate at which new mineral is deposited on the bone surface, calculated from the distance between the two fluorochrome labels.
-
Bone Formation Rate/Bone Surface (BFR/BS): The rate of new bone formation, calculated as MS/BS multiplied by MAR.[25]
Experimental Workflow and Logic Diagrams
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound treatment for osteoporosis: rationale, preclinical, and clinical development of extended dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocytogen.com [biocytogen.com]
- 8. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Total administered dose of this compound determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Dosing Interval Duration of Intermittent this compound Treatment on the Healing Process of Femoral Osteotomy in a Rat Fracture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous this compound rapidly reduces pain, neurochemical indices of central sensitization, tumor burden, and skeletal destruction in a mouse model of bone cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monthly oral this compound therapy in postmenopausal osteoporosis: 1-year results from the MOBILE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DailyMed - this compound SODIUM injection, solution [dailymed.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. 2.7. Ovariectomy (OVX)‐induced osteoporosis mouse model [bio-protocol.org]
- 17. Age-dependent variations of cancellous bone in response to ovariectomy in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ovariectomy (OVX)- and lipopolysaccharide (LPS)-induced osteoporosis mouse model [bio-protocol.org]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Imaging, Dynamic Histomorphometry, and Mechanical Testing in Preclinical Bone Research [mdpi.com]
Protocol for Assessing Ibandronate-Induced Cytotoxicity In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibandronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts the synthesis of essential isoprenoids, leading to impaired prenylation of small GTPases such as Ras and Rho.[1][3][4] The disruption of these signaling proteins ultimately induces apoptosis in various cancer cell lines, making this compound a subject of interest in oncology research beyond its established role in treating bone diseases.[5][6][7] This document provides a detailed protocol for assessing the cytotoxic effects of this compound in vitro, utilizing common and robust cell-based assays.
Data Presentation
The cytotoxic effects of this compound vary across different cancer cell lines and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method | Reference |
| MCF-7 | Breast Cancer (ER+) | 100 | 72 hours | Crystal Violet | [1][5] |
| IBEP-2 | Breast Cancer (ER+) | 100 | 72 hours | Crystal Violet | [5] |
| MDA-MB-231 | Breast Cancer (ER-) | 300 | 72 hours | Crystal Violet | [1][5] |
| T-47D | Breast Cancer | 10 (in 1.6 mmol/l Ca²⁺) | Not Specified | Not Specified | [2] |
| ZR-75-1 | Breast Cancer | 30 (in 1.6 mmol/l Ca²⁺) | Not Specified | Not Specified | [2] |
| Hs-578T | Breast Cancer | 80 (in 1.6 mmol/l Ca²⁺) | Not Specified | Not Specified | [2] |
| BT-549 | Breast Cancer | 120 (in 1.6 mmol/l Ca²⁺) | Not Specified | Not Specified | [2] |
| DU-145 | Prostate Cancer | 90 | Not Specified | XTT Assay | [1] |
| U-2 OS | Osteosarcoma | 7.21 | 72 hours | MTT-like Assay | [7][8] |
| CCL-51 | Murine Breast Cancer | 14.4 | 72 hours | MTT-like Assay | [7][8] |
| MC3T3-E1 | Murine Osteoblastic | 6.8 | 72 hours | MTT-like Assay | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
Cell Proliferation and Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol or DMSO)[12]
-
Plate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the seeding medium from the wells and add 100 µL of the various concentrations of this compound solution. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.[12]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 590 nm using a microplate reader.[11]
-
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound as described in the MTT assay protocol, using appropriate culture plates (e.g., 6-well plates).
-
After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data analysis will distinguish four populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[15]
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Membrane Integrity Assessment (LDH Cytotoxicity Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.[16][17]
Materials:
-
Treated and control cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.[18]
-
-
Absorbance Measurement:
-
Add the stop solution if required by the kit protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.[16]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells, following the manufacturer's formula.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity in vitro.
Caption: Signaling pathway of this compound-induced apoptosis via mevalonate pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive growth inhibitory effects of this compound and antiestrogens in estrogen receptor-positive breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. This compound increases the expression of the pro-apoptotic gene FAS by epigenetic mechanisms in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. auajournals.org [auajournals.org]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application of Ibandronate in Studies of Metastatic Bone Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronate, a potent nitrogen-containing bisphosphonate, is a well-established therapeutic agent for the management of metastatic bone disease. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, thereby reducing skeletal-related events (SREs) and alleviating bone pain. Beyond its effects on osteoclasts, preclinical studies have demonstrated that this compound also exerts direct anti-tumor effects, including the induction of apoptosis and the inhibition of cancer cell adhesion and invasion. These multifaceted actions make this compound a valuable tool for researchers investigating the pathophysiology of bone metastases and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo studies of metastatic bone disease, supported by detailed experimental protocols and quantitative data from relevant research.
Mechanism of Action: Inhibition of the Mevalonate Pathway
This compound's molecular mechanism centers on the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This pathway is crucial for the biosynthesis of cholesterol and isoprenoid compounds, such as FPP and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.
The inhibition of FPP synthase by this compound leads to a downstream disruption of vital cellular processes in both osteoclasts and tumor cells, ultimately inducing apoptosis and impairing cell function.
techniques for measuring ibandronate concentration in bone tissue
For researchers, scientists, and drug development professionals, accurately quantifying the concentration of bisphosphonates like ibandronate in bone tissue is crucial for understanding its pharmacokinetics, efficacy, and safety. This document provides detailed application notes and protocols for the established analytical techniques used for this purpose.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies that have measured this compound concentrations in bone tissue.
| Parameter | GC-MS | LC-MS/MS (Adapted from Zoledronic Acid Protocol) | Reference |
| Analyte | This compound | This compound (projected) | [1][2][3] |
| Matrix | Rat Bone (Femur, Lumbar Vertebrae, Mandible) | Murine and Human Bone | [1][2][3] |
| Reported Concentration Range | Up to ~10 ng/mg bone dry weight | LLOQ: 3.4 ng/mL, LLOD: 1 ng/mg (for Zoledronic Acid) | [1][2] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | [2][3][4] |
| Derivatization Agent | Not specified, but required | Trimethylsilyl diazomethane (TMS-DAM) | [2][3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Bone
GC-MS is a robust technique for quantifying this compound in bone tissue, typically following a derivatization step to increase the analyte's volatility.
Methodology
-
Bone Sample Preparation:
-
Excise bone tissue (e.g., femur, vertebrae) and remove all soft tissue.
-
Dry the bone samples to a constant weight.
-
Determine the bone dry weight.
-
Hydrolyze the whole bone samples to release the this compound from the bone matrix.[1]
-
-
Extraction and Derivatization:
-
The specific extraction and derivatization protocol for this compound from bone hydrolyzates for GC-MS analysis would need to be optimized. Generally, this involves a liquid-liquid extraction to isolate the analyte from the hydrolyzed matrix.
-
A crucial step for GC-MS analysis of bisphosphonates is derivatization to make them volatile. While the specific agent used in the reference study is not detailed, common derivatizing agents for bisphosphonates include silylating agents.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column for the separation of the derivatized this compound.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analyte.
-
Quantification: Generate a calibration curve using standards of derivatized this compound to quantify the concentration in the bone samples.
-
Logical Workflow for GC-MS Analysis of this compound in Bone
Caption: Workflow for GC-MS analysis of this compound in bone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Bone
LC-MS/MS offers high sensitivity and specificity for the quantification of bisphosphonates. The following protocol is adapted from a validated method for zoledronic acid in bone and can be applied to this compound with appropriate optimization.[2][3]
Methodology
-
Bone Sample Preparation:
-
Place bone samples (approximately 20 mg) into a tube containing 1 mL of 0.2 M phosphoric acid (lysis buffer).[2]
-
Centrifuge the sample at 16,500 x g for 10 minutes at room temperature.[2]
-
Carefully collect the supernatant.
-
Resuspend the remaining pellet in another 1 mL of 0.2 M phosphoric acid, vortex, and centrifuge again.[2]
-
Combine the supernatants from both steps.[2]
-
-
Solid Phase Extraction (SPE) and Derivatization:
-
Add 9 mL of phosphate buffer (pH 9.0) to the combined supernatant.[2]
-
Precondition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of a 2:1 mixture of phosphate buffer (pH 9.0) and 0.2 M phosphoric acid.[2]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of phosphate buffer (pH 9.0), 1 mL of water, and 2 mL of methanol.[2]
-
Directly add 0.2 mL of 2.0 M trimethylsilyl diazomethane (TMS-DAM) in ether to the column, followed by 0.75 mL of methanol.[2]
-
Allow the derivatization reaction to proceed for 60 minutes at room temperature.[2]
-
Elute the derivatized this compound from the SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): Utilize a suitable reversed-phase column for the separation of the derivatized this compound. A gradient elution with a mobile phase consisting of acetonitrile and water, both with a small amount of formic acid, is typically used.
-
Tandem Mass Spectrometer (MS/MS): Operate in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. The precursor and product ion transitions for the derivatized this compound will need to be determined.
-
Quantification: Construct a calibration curve using derivatized this compound standards to determine the concentration in the bone samples. This compound can also serve as an internal standard for the analysis of other bisphosphonates like zoledronic acid.[2]
-
Experimental Workflow for LC-MS/MS Analysis
References
- 1. This compound uptake in the jaw is similar to long bones and vertebrae in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for the quantification of this compound in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Ibandronate Efficacy Studies in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting long-term preclinical studies to evaluate the efficacy of ibandronate, a nitrogen-containing bisphosphonate, in animal models of osteoporosis. The protocols outlined below are intended to ensure robust and reproducible data collection for assessing the effects of this compound on bone mass, structure, and strength.
Introduction
This compound is a potent inhibitor of osteoclast-mediated bone resorption.[1][2] It is widely used for the treatment and prevention of postmenopausal osteoporosis.[1] Long-term efficacy studies in animal models are crucial for understanding its sustained effects on bone quality and safety. The most common animal model for this purpose is the ovariectomized (OVX) rat, which mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.[1][3][4]
Mechanism of Action
This compound, like other nitrogen-containing bisphosphonates, acts by inhibiting the mevalonate pathway in osteoclasts.[2][5][6] Specifically, it targets and inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the synthesis of isoprenoid lipids.[1][2] This disruption prevents the prenylation of small GTPase signaling proteins (such as Ras, Rho, and Rac), which are essential for osteoclast function, survival, and cytoskeletal organization.[1][2] The inhibition of these pathways ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[1][6][7]
Experimental Design and Workflow
A typical long-term study to evaluate the efficacy of this compound involves several key stages, from animal model selection and induction of osteoporosis to treatment and subsequent analysis of bone parameters.
Quantitative Data Summary
The following tables summarize representative quantitative data from long-term this compound studies in ovariectomized rats. These tables are intended to provide a reference for expected outcomes and to aid in the design of future studies.
Table 1: Effect of Long-Term this compound Treatment on Bone Mineral Density (BMD)
| Treatment Group | Duration | Femur BMD (g/cm²) | Lumbar Spine BMD (g/cm²) | Reference |
| Sham | 104 weeks | ~0.25 | ~0.30 | [4][8] |
| OVX + Vehicle | 104 weeks | ~0.20 | ~0.25 | [4][8] |
| OVX + this compound (3 mg/kg/day) | 104 weeks | ~0.28 | ~0.35 | [4][8] |
| OVX + this compound (7 mg/kg/day) | 104 weeks | ~0.30 | ~0.38 | [4][8] |
| OVX + this compound (15 mg/kg/day) | 104 weeks | ~0.32 | ~0.40 | [4][8] |
Table 2: Effect of Long-Term this compound Treatment on Biomechanical Properties (Femur)
| Treatment Group | Duration | Maximal Load (N) | Stiffness (N/mm) | Energy to Failure (mJ) | Reference |
| Sham | 12 months | ~120 | ~800 | ~150 | [9] |
| OVX + Vehicle | 12 months | ~90 | ~600 | ~120 | [9] |
| OVX + this compound (1.0 µg/kg/day) | 12 months | ~115 | ~750 | ~145 | [9] |
| OVX + this compound (5.0 µg/kg/day) | 12 months | ~125 | ~850 | ~155 | [9] |
Table 3: Effect of Long-Term this compound Treatment on Bone Histomorphometry (Proximal Tibia)
| Treatment Group | Duration | Trabecular Bone Volume (BV/TV, %) | Trabecular Number (Tb.N, /mm) | Trabecular Separation (Tb.Sp, mm) | Reference |
| Sham | 20 weeks | ~25 | ~4.0 | ~0.20 | [10] |
| OVX + Vehicle | 20 weeks | ~15 | ~2.5 | ~0.35 | [10] |
| OVX + this compound (0.1 µg/kg/day) | 20 weeks | ~20 | ~3.0 | ~0.28 | [10] |
| OVX + this compound (1.0 µg/kg/day) | 20 weeks | ~24 | ~3.8 | ~0.22 | [10] |
Detailed Experimental Protocols
Animal Model: Ovariectomized (OVX) Rat
The ovariectomized rat is the most widely accepted animal model for postmenopausal osteoporosis.[1][3][4]
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 6 months of age).[1][3]
-
Acclimatization: House the animals in a controlled environment for at least one week prior to surgery to allow for acclimatization.
-
Surgical Procedure (Ovariectomy):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a single midline skin incision on the back.
-
Locate the ovaries through the dorsal muscle wall.
-
Ligate the fallopian tubes and blood vessels supplying the ovaries.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
For the sham-operated group, perform the same procedure without removing the ovaries.
-
Administer post-operative analgesics as required.
-
-
Post-operative Care: Monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks before starting any treatment.
-
Verification of Ovariectomy: Successful ovariectomy can be confirmed by observing a significant decrease in uterine weight at the end of the study.
Bone Mineral Density (BMD) Measurement by Dual-Energy X-ray Absorptiometry (DXA)
DXA is a non-invasive technique used to measure bone mineral content and density.[11][12][13]
-
Equipment: Use a DXA machine equipped with small animal software.
-
Procedure:
-
Anesthetize the rat.
-
Position the animal prone on the scanning table.
-
Perform a total body scan or scans of specific regions of interest (e.g., lumbar spine, femur).
-
The software will automatically calculate the bone mineral content (BMC) in grams and bone area (BA) in cm².
-
BMD is calculated as BMC/BA (g/cm²).
-
-
Longitudinal Monitoring: DXA allows for repeated measurements in the same animal over the course of the study to monitor changes in BMD.
Biomechanical Testing: Three-Point Bending of the Femur
This test is used to determine the mechanical strength of long bones.[14][15][16][17]
-
Sample Preparation:
-
After euthanasia, carefully dissect the femur, removing all soft tissue.
-
Store the bones in saline-soaked gauze at -20°C until testing.
-
Thaw the bones to room temperature before testing.
-
-
Testing Apparatus: Use a materials testing machine with a three-point bending fixture.
-
Procedure:
-
Place the femur on two supports with a defined span length.
-
Apply a load to the mid-point of the femoral diaphysis at a constant displacement rate until fracture occurs.
-
Record the load-displacement curve.
-
-
Data Analysis: From the load-displacement curve, the following parameters can be calculated:
-
Maximal Load (Ultimate Strength): The highest point on the curve, representing the force required to fracture the bone.
-
Stiffness: The slope of the initial linear portion of the curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The area under the curve, representing the energy absorbed by the bone before fracture.
-
Bone Histomorphometry
Histomorphometry provides quantitative information about bone structure and cellular activity at the microscopic level.[18]
-
Sample Preparation (Undecalcified Bone):
-
Sectioning: Cut thin sections (5-10 µm) using a microtome equipped with a tungsten carbide knife.[20]
-
Staining: Use stains such as Von Kossa to differentiate mineralized bone from osteoid.
-
Image Analysis:
-
Capture images of the bone sections using a light microscope equipped with a digital camera.
-
Use image analysis software to quantify various static and dynamic parameters, including:
-
Trabecular Bone Volume (BV/TV): The percentage of the total tissue volume that is occupied by bone.
-
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
-
-
Dynamic Histomorphometry (Optional): For studies assessing bone formation rates, administer fluorochrome labels (e.g., calcein, tetracycline) at specific time points before euthanasia. The distance between the fluorescent labels in the bone sections can be used to calculate the mineral apposition rate (MAR) and bone formation rate (BFR).
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 4. Rat Model for Osteoporosis - Enamine [enamine.net]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and precise in vivo measurement of bone mineral density in rats using dual-energy x-ray absorptiometry. [sonar.ch]
- 12. DXA for bone density measurement in small rats weighing 150-250 grams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]
- 14. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Ibandronate In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ibandronate in in vivo models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during preclinical research.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why are we observing minimal or no significant effect of this compound on bone mineral density (BMD) in our osteoporosis model?
Answer:
Several factors related to experimental design and execution can lead to a lack of efficacy in osteoporosis models. Consider the following:
-
Dosing and Administration:
-
Inadequate Total Dose: Preclinical studies have shown that the total cumulative dose of this compound is a key determinant of its effect on bone mass and architecture.[1][2] Ensure that the overall dose administered throughout the study is sufficient.
-
Route of Administration: Oral bioavailability of this compound is very low (around 0.63%) and can be significantly reduced by the presence of food, particularly calcium and other divalent cations.[3] If using oral administration, ensure proper fasting protocols are in place. For more consistent results, consider subcutaneous (SC) or intravenous (IV) administration.[1][2][4]
-
Dosing Frequency: While the total dose is critical, the frequency of administration (daily vs. intermittent) can also play a role. However, studies in ovariectomized (OVX) rats have demonstrated that intermittent regimens can provide equivalent efficacy to daily dosing when the total cumulative dose is the same.[1][5]
-
-
Animal Model:
-
Age and Skeletal Maturity: The age of the animals at the time of ovariectomy and treatment initiation is crucial. Studies often use skeletally mature but not excessively old animals to model postmenopausal osteoporosis. For instance, 8-month-old female Wistar rats are a common model.[1][2]
-
Establishment of Osteopenia: Ensure that a sufficient period has passed between ovariectomy and the start of treatment to allow for the development of significant bone loss. A common timeline is to begin treatment 10 weeks post-OVX.[2]
-
Diet: Phytoestrogens in standard rodent chow can have estrogenic effects and potentially interfere with the development of osteopenia. Using a phytoestrogen-free diet is recommended to ensure a robust model.[6]
-
-
Measurement and Analysis:
-
Timing of Endpoint Analysis: The duration of the study must be adequate to observe significant changes in BMD. Many preclinical studies in rats run for several months (e.g., 12-20 weeks of treatment).[1][2]
-
Sensitivity of Measurement Technique: While dual-energy X-ray absorptiometry (DXA) is common, techniques like peripheral quantitative computed tomography (pQCT) and micro-computed tomography (µCT) can provide more detailed information on bone microarchitecture.[2][7]
-
Question 2: We are seeing highly variable results in our bone metastasis model, with inconsistent effects on lesion development.
Answer:
Inconsistent outcomes in bone metastasis models are a frequent challenge. Key areas to troubleshoot include:
-
Timing of Treatment Initiation: The efficacy of this compound in reducing bone metastases is strongly related to when the treatment is started.
-
Preventative vs. Therapeutic Model: Initiating this compound treatment before or shortly after tumor cell inoculation has been shown to be most effective at inhibiting the growth of bone metastases and preserving skeletal integrity.[8] If you are testing a therapeutic intervention on established lesions, a higher dose or combination therapy might be necessary.[8][9]
-
Tumor Cell Line: The specific characteristics of the tumor cell line used (e.g., osteolytic vs. osteoblastic, growth rate) will significantly impact the model and the therapeutic window.
-
-
Animal Model and Tumor Inoculation:
-
Immunocompetence: Using an immunocompetent model (e.g., Walker 256 cells in Sprague-Dawley rats) may better reflect the clinical scenario of bone metastasis compared to immunodeficient models (e.g., nude mice).[10]
-
Route of Inoculation: Intra-cardiac or intra-tibial injection are common methods. The chosen method will influence the location and development of metastases. Ensure the inoculation procedure is consistent and successful.
-
-
Drug Potency and Direct Anti-Tumor Effects:
-
This compound is a potent inhibitor of osteoclast-mediated bone resorption, which is its primary mechanism for reducing osteolytic lesions.[8][11]
-
While some studies suggest direct anti-tumor effects such as inducing apoptosis in cancer cells, the primary in vivo benefit in bone metastasis models is often attributed to the inhibition of bone resorption, which alters the tumor microenvironment.[8] The influence on soft tissue metastases has been shown to be inconsistent.[8]
-
Question 3: Our results for bone turnover markers do not correlate with the observed changes in bone density.
Answer:
Discrepancies between bone turnover markers (BTMs) and BMD can arise from several factors:
-
Timing of Sample Collection: BTMs reflect the current state of bone remodeling and respond more rapidly to treatment than BMD. Significant reductions in resorption markers (e.g., CTX) can be seen relatively early in treatment, while changes in BMD are cumulative and take longer to become apparent.[12]
-
Marker Selection: Ensure you are measuring both a bone resorption marker (e.g., CTX, NTX, Dpd) and a bone formation marker (e.g., osteocalcin, P1NP). This compound primarily suppresses bone resorption, which is subsequently followed by a reduction in bone formation as the remodeling process becomes more balanced at a lower rate.[12][13]
-
Assay Variability: Use consistent and validated assays for your BTM analysis. Ensure proper sample handling and storage to prevent degradation of the markers.
-
Underlying Health Status: Factors like vitamin D deficiency can impact bone turnover and the response to this compound. It has been observed that lower baseline 25-hydroxyvitamin D levels may be associated with a poorer BMD response to therapy.[14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a nitrogen-containing bisphosphonate. Its primary mechanism is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[15][16] This disruption prevents the prenylation of small GTPase signaling proteins that are essential for osteoclast function, survival, and cytoskeletal organization, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[15][17]
Q2: What are the typical dosages of this compound used in preclinical rat and mouse models? A2: Dosages vary depending on the model and objective.
-
Osteoporosis (Ovariectomized Rat): Daily subcutaneous doses can range from 0.2 µg/kg to 25 µg/kg. An optimal preventive dose has been identified as 1.0 µg/kg/day.[1][2][4] Intermittent dosing, such as 25 µg/kg or 125 µg/kg every 25 days, has also been used to match the total dose of daily regimens.[2]
-
Bone Metastasis (Mouse): Doses such as 4 µ g/mouse/day subcutaneously or single/multiple intravenous doses of 100-300 µg/kg have been reported.[18][19]
Q3: How should I prepare and administer this compound for in vivo studies? A3: this compound is typically dissolved in sterile saline for injection (subcutaneous or intravenous). For oral administration, it should be dissolved in water. It is crucial to ensure complete solubilization. Given the low oral bioavailability, administration should occur after a fasting period to avoid interactions with food and divalent cations.[3][20]
Q4: Can this compound affect bone formation? A4: this compound primarily targets osteoclasts to inhibit bone resorption. It has been shown to inhibit bone formation only at high doses (e.g., 10 µg/kg/day in animal studies).[11] At therapeutic doses, the observed decrease in bone formation markers is typically a consequence of the coupling of bone formation to the reduced rate of bone resorption.[13]
Data Presentation
Table 1: this compound Dosing Regimens in Ovariectomized (OVX) Rat Models of Osteoporosis
| Animal Model | Age | Treatment Start | This compound Dose & Route | Duration | Key Outcomes | Reference |
| Wistar Rats | 8 months | 1 day post-OVX | 0.1 - 30 µg/kg/day (SC) | 20 weeks | Dose-dependent prevention of bone loss. Optimal dose: 1.0 µg/kg/day. Intermittent and daily regimens with the same total dose were equivalent. | [1] |
| Wistar Rats | 8 months | 10 weeks post-OVX | 0.2, 1.0, 5.0, 25 µg/kg/day (SC) or 25, 125 µg/kg every 25 days (SC) | 12 months | Dose-dependent increase in BMD and bone strength. Prevention of trabecular separation. | [2] |
| Sprague-Dawley Rats | 8 months | 5 weeks post-OVX | 25 µg/kg every 25 days (SC) | 28 days | Mitigated the loss of trabecular BMD and total bone area in OVX animals. | [6] |
| Sprague-Dawley Rats | 10-12 weeks | 4 weeks post-OVX | Weekly SC injection (dose not specified) | 2-10 weeks | In combination with PTH, significantly increased maximum load and strength-strain indices compared to monotherapy. | [7] |
Table 2: this compound Dosing in In Vivo Bone Metastasis Models
| Animal Model | Tumor Cell Line | Treatment Start | This compound Dose & Route | Duration | Key Outcomes | Reference |
| Nude Mice | MDA-231 (Human Breast Cancer) | 3 weeks prior to cell inoculation | 4 µ g/animal/day (SC) | 3 weeks pre-inoculation | Markedly prevented the formation of new osteolytic bone metastases. | [9][19] |
| Nude Mice | MDA-231 (Human Breast Cancer) | Day 17 post-inoculation (established lesions) | 4 µ g/animal/day (SC) | 11 days | Suppressed the increase in size of established osteolytic lesions. | [9] |
| C3H/HeJ Mice | 2472 Sarcoma Cells | Day 7 post-inoculation | 300 µg/kg (single IV dose) or 100 µg/kg/day for 3 days (IV) | 1-3 days | Reduced bone cancer pain, tumor burden, and tumor-induced bone destruction. | [18] |
| Sprague-Dawley Rats | Walker 256 Carcinoma | Day of surgery | 250 µg/kg every 10 days (SC) | 30 days | Better effect in treating tumor-induced architectural changes than paclitaxel. Lowered serum Dpd concentrations. | [10] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis
This protocol describes a common method for inducing osteopenia in rats to test the efficacy of this compound.
-
Animal Model: Use skeletally mature, 8-month-old female Sprague-Dawley or Wistar rats.[1][2][6] House animals in standard conditions with access to a phytoestrogen-free diet and water ad libitum.[6]
-
Ovariectomy:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Perform a bilateral ovariectomy through a dorsal midline incision. A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
Provide appropriate post-operative care, including analgesics.
-
-
Osteopenia Development: Allow a period of 5 to 10 weeks for estrogen deficiency to induce significant bone loss before starting treatment.[2][6]
-
This compound Preparation and Administration:
-
Dissolve this compound sodium in sterile 0.9% saline to the desired concentration (e.g., for a 1.0 µg/kg daily dose).
-
Administer the solution via subcutaneous injection daily or intermittently (e.g., a higher dose once every 25 days) for the duration of the study (e.g., 12-20 weeks).[1][2] The vehicle control group should receive saline injections.
-
-
Outcome Assessment:
-
Bone Mineral Density (BMD): At the end of the study, euthanize the animals and harvest femurs and lumbar vertebrae. Analyze BMD using DXA or pQCT.[2]
-
Microarchitecture: Analyze trabecular bone structure in the tibia or vertebrae using µCT.[6][7]
-
Biomechanical Testing: Perform three-point bending tests on femurs or compression tests on lumbar vertebrae to determine bone strength.[2][7]
-
Bone Turnover Markers: Collect serum at baseline and termination to measure markers such as CTX (resorption) and P1NP (formation) using ELISA kits.[7]
-
Protocol 2: Mouse Model of Breast Cancer Bone Metastasis
This protocol outlines a method to evaluate the effect of this compound on the formation of osteolytic lesions.
-
Animal Model: Use 4- to 6-week-old female athymic nude mice.
-
Cell Culture: Culture an osteolytic human breast cancer cell line, such as MDA-MB-231, under standard conditions.
-
This compound Administration (Preventative Model):
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Resuspend MDA-MB-231 cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Inoculate 1 x 10^5 cells (in 100 µL) into the left cardiac ventricle of each mouse.
-
-
Monitoring and Endpoint Analysis:
-
Continue daily this compound/vehicle treatment post-inoculation.
-
Monitor the development of osteolytic lesions weekly using high-resolution digital radiography (e.g., Faxitron).
-
Euthanize mice at a predetermined endpoint (e.g., 4 weeks post-inoculation) or when they meet humane endpoint criteria.
-
Quantify the area of osteolytic lesions on radiographs using image analysis software.
-
Harvest long bones for histological analysis to confirm the presence of tumors and assess bone destruction.
-
Mandatory Visualization
Caption: this compound inhibits FPPS in the mevalonate pathway, disrupting osteoclast function.
Caption: A typical experimental workflow for an in vivo this compound study.
References
- 1. Total administered dose of this compound determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of treatment with this compound on bone mass, architecture, biomechanical properties, and bone concentration of this compound in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Oral Bioavailability of this compound Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bisphosphonate this compound improves implant integration in osteopenic ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Treatment Before and After Implant Insertion Impairs Osseointegration in Aged Rats with Ovariectomy Induced Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound does not reduce the anabolic effects of PTH in ovariectomized rat tibiae: a microarchitectural and mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in metastatic bone disease: a review of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Comparative Effects of this compound and Paclitaxel on Immunocompetent Bone Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of daily and intermittent use of this compound on bone mass and bone turnover in postmenopausal osteoporosis: a review of three phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D and this compound Prevent Cancellous Bone Loss Associated with Binge Alcohol Treatment in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 16. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Intravenous this compound Rapidly Reduces Pain, Neurochemical Indices of Central Sensitization, Tumor Burden, and Skeletal Destruction in a Mouse Model of Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of osteolytic bone metastasis of breast cancer by combined treatment with the bisphosphonate this compound and tissue inhibitor of the matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of Ibandronate in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of ibandronate in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in rodent models?
A1: this compound, a bisphosphonate, exhibits inherently low oral bioavailability (typically less than 1% in rats) due to several factors. As a hydrophilic and ionized molecule at physiological pH, it has poor permeability across the gastrointestinal epithelium.[1] Its absorption is primarily limited to the upper small intestine. Furthermore, this compound can form insoluble complexes with divalent cations like calcium found in food, which significantly reduces its absorption.[2]
Q2: What are the common gastrointestinal side effects of this compound administration in rodents, and how can they be mitigated?
A2: Oral administration of this compound can lead to gastrointestinal irritation, including esophageal and stomach irritation.[3][4][5] In rodent studies, this can manifest as reduced food intake, weight loss, or observable signs of distress. To mitigate these effects, consider using gastro-retentive formulations that form a protective raft in the stomach, which can prevent reflux and direct contact with the esophageal mucosa.[3] Ensuring adequate hydration and administering the drug in a sufficient volume of vehicle can also help minimize local irritation.
Q3: How does the presence of food affect the oral absorption of this compound in rats?
A3: The presence of food drastically reduces the oral absorption of this compound, with studies showing a potential decrease of up to 90%.[6] Food, particularly products rich in calcium and other divalent cations, can chelate with this compound, forming non-absorbable complexes.[2] Therefore, it is crucial to ensure that animals are adequately fasted before oral administration of this compound to achieve consistent and measurable plasma concentrations. A fasting period of 12-24 hours is common in rat studies.[3][7][8]
Q4: What are some promising strategies to enhance the oral bioavailability of this compound in rodent models?
A4: Several strategies have shown success in improving the oral bioavailability of this compound in rodents:
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Complexation with Absorption Enhancers: Forming a complex with molecules like the bile acid derivative Nα-deoxycholyl-L-lysyl-methylester (DCK) can significantly increase membrane permeability and absorption.[9]
-
Gastro-retentive Drug Delivery Systems: Formulations that prolong the residence time of the drug in the stomach, such as raft-forming systems using nanosized citrus pectin (NCP), can enhance absorption.[3]
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Nanoparticle-based Formulations: Encapsulating this compound in nanoparticles, such as those made from chitosan or silica, can improve its stability and uptake.
-
Use of Ionic Liquids: Certain ionic liquids have been investigated for their potential to enhance the oral delivery of various drugs by improving solubility and permeability.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low and Highly Variable Plasma Concentrations | Inadequate fasting leading to chelation with food components. | Ensure a consistent and adequate fasting period (e.g., 12-24 hours) for all animals before dosing.[3][8] |
| Improper oral gavage technique leading to incomplete dosing or administration into the lungs. | Ensure personnel are properly trained in oral gavage techniques for rats. Use appropriate gavage needle size and insertion depth. Consider alternative oral administration methods if variability persists.[11][12] | |
| Variability in gut pH affecting drug dissolution and absorption. | While challenging to control, being aware of potential pH differences between rodent strains or individuals can help in data interpretation. | |
| Signs of Gastrointestinal Distress (e.g., reduced food intake, lethargy) | Direct irritation of the gastrointestinal mucosa by the this compound formulation. | Consider using a gastro-protective formulation, such as a raft-forming system.[3] Ensure the formulation is not hypertonic and is administered at a volume appropriate for the animal's size. |
| Reflux of the administered dose into the esophagus. | Administer the dose slowly and ensure the animal is in an upright position during and immediately after dosing. Gastro-retentive formulations can also minimize reflux.[13] | |
| No Detectable Drug in Plasma Samples | Analytical method lacks sufficient sensitivity. | Validate the analytical method (e.g., HPLC) to ensure it has a limit of detection and quantification low enough to measure the expected low concentrations of this compound in plasma. |
| Complete lack of absorption due to formulation issues. | Re-evaluate the formulation for drug stability and release characteristics. Consider a pilot study with a different, proven bioavailability-enhancing formulation to confirm the experimental setup. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound with Bioavailability Enhancers in Rats
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| This compound alone | Sprague-Dawley Rats | 1 | Not explicitly stated | Not explicitly stated | - | [9] |
| This compound-DCK Complex | Sprague-Dawley Rats | 1 | 2.8-fold increase vs. This compound alone | 4.3-fold increase vs. This compound alone | 4.3 | [9] |
| This compound (Reference Tablet) | Albino Rats | 1 | 493 ± 0.237 | 3708.25 ± 3.418 | - | [3] |
| This compound-NCP Raft (PPR5) | Albino Rats | 1 | 653 ± 0.097 | 6899.25 ± 3.467 | ~1.86 | [3] |
Note: Direct comparison of absolute values between studies may be misleading due to differences in experimental protocols and analytical methods.
Experimental Protocols
Protocol 1: Evaluation of this compound-DCK Complex in Sprague-Dawley Rats
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Animal Model: Male Sprague-Dawley rats.
-
Housing: Maintained in a controlled environment with free access to a standard diet and water.
-
Fasting: Animals are fasted overnight before the experiment.
-
Drug Formulation: this compound is physically complexed with Nα-deoxycholyl-L-lysyl-methylester (DCK).
-
Administration: The this compound-DCK complex is administered intrajejunally.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax and AUC are calculated from the plasma concentration-time profiles.
Protocol 2: Evaluation of Gastro-retentive Raft Forming Drug Delivery System in Albino Rats
-
Animal Model: Healthy albino rats (400-600 g).
-
Housing: Housed under normal conditions with free access to a standard diet and water.
-
Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.[3]
-
Drug Formulation: A nanostructured raft formulation (PPR5) is prepared using nanosized citrus pectin (NCP) and PEG 400. A commercial this compound tablet is used as a reference.
-
Administration: A single dose (equivalent to 1 mg/kg of this compound) is administered orally via a feeding tube, followed by rinsing with water.[3]
-
Blood Sampling: Blood samples (0.25 mL) are collected from the tail vein at 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-administration into heparinized micro-centrifuge tubes.[3]
-
Sample Processing: Plasma is separated by centrifugation (5500 x g for 10 minutes) and stored at -20°C. This compound is extracted from plasma using liquid-liquid extraction with acetonitrile.[3]
-
Analytical Method: this compound concentrations are quantified by a validated HPLC-UV method at a wavelength of 195 nm.[3]
-
Pharmacokinetic Analysis: Cmax and AUC are determined from the plasma concentration-time data. Statistical analysis is performed using a Student's t-test to compare the test and reference formulations.[3]
Visualizations
Signaling and Absorption Pathways
Caption: Proposed mechanisms for enhanced oral absorption of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo pharmacokinetic studies.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low this compound bioavailability.
References
- 1. Bisphosphonates Mechanism for Low Bioavailability with Oral Administration [ebmconsult.com]
- 2. The Effects of Various Food Products on Bisphosphonate’s Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Oral Bioavailability of this compound Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10 this compound (Boniva) Side Effects to Know Before Taking - GoodRx [goodrx.com]
- 5. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 6. This compound: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fasting on the rate of intestinal drug absorption in rats: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced oral absorption of this compound via complex formation with bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical and drug delivery applications of pectin and its modified nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
mitigating potential renal toxicity of high-dose ibandronate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the renal effects of high-dose ibandronate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-dose this compound-induced renal toxicity in animals?
A1: High-dose intravenous administration of nitrogen-containing bisphosphonates, like this compound, can lead to direct toxicity in the proximal convoluted tubules of the kidneys.[1][2] The primary molecular mechanism involves the inhibition of farnesyl pyrophosphate (FPP) synthase within the mevalonate pathway in renal tubular cells. This disruption of a key cellular process can induce apoptosis (programmed cell death), leading to tubular degeneration and single-cell necrosis.[1][3]
Q2: What are the typical histopathological findings in this compound-induced nephrotoxicity?
A2: Histopathological examination of the kidneys in animal models with this compound-induced nephrotoxicity typically reveals dose-dependent damage to the proximal tubules.[1] Common findings include tubular degeneration, vacuolation, dilatation, and single-cell necrosis.[3][4] In some cases, inflammation of the interstitial tissue may also be observed.
Q3: Is this compound considered more or less nephrotoxic than other bisphosphonates?
A3: Preclinical studies in rats suggest that this compound has a more favorable renal safety profile compared to some other nitrogen-containing bisphosphonates, such as zoledronate.[3] Studies have shown that intermittent dosing of this compound does not lead to an accumulation of renal damage, unlike what has been observed with zoledronate.[3]
Q4: What is the most effective strategy to mitigate the renal toxicity of high-dose this compound in animal studies?
A4: The most effective and widely cited strategy is the implementation of an intermittent dosing schedule.[3] Allowing a sufficient interval between high-dose intravenous administrations, for example, a three-week period in rats, permits the renal tubules to recover from any subclinical damage.[3][4] This approach has been shown to prevent the accumulation of renal injury that can be observed with more frequent dosing.
Q5: What biomarkers are recommended for monitoring renal function and injury in these studies?
A5: Beyond traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN), more sensitive and specific biomarkers of kidney injury are recommended. Urinary Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are early indicators of proximal tubule damage.[5] Monitoring these urinary biomarkers can provide an earlier and more accurate assessment of this compound-induced nephrotoxicity compared to sCr and BUN alone.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Creatinine or BUN Levels
| Potential Cause | Troubleshooting Step |
| Dose too high or infusion rate too fast | Review the dosage calculations and the infusion rate. Rapid intravenous administration can lead to higher peak plasma concentrations and increased renal exposure. Consider reducing the infusion rate or the total dose. |
| Inadequate "drug holiday" between doses | If using an intermittent dosing schedule, ensure the interval between doses is sufficient for renal recovery. For rats, a 3-week interval has been shown to be effective.[3][4] |
| Dehydration of animals | Ensure animals have free access to water. Dehydration can exacerbate kidney injury. Monitor water intake and clinical signs of dehydration. |
| Pre-existing renal conditions in animal models | If using a model of compromised renal function, be aware that these animals will be more susceptible to nephrotoxicity. Lower doses or longer intervals between doses may be necessary. |
Issue 2: High Variability in Renal Biomarker Data
| Potential Cause | Troubleshooting Step |
| Inconsistent sample collection and processing | Standardize urine and blood collection times relative to dosing. Ensure consistent processing and storage of samples to maintain biomarker stability. |
| Inter-animal variability | Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age, sex, and strain. |
| Assay performance | Validate the biomarker assays (e.g., ELISA) for the specific animal model. Run quality controls with each assay to ensure consistency. |
Issue 3: Injection Site Reactions
| Potential Cause | Troubleshooting Step |
| Irritating formulation | Ensure the this compound solution is at a physiological pH and is isotonic.[7] |
| Improper injection technique | Administer the injection slowly and steadily using a new, sterile needle of an appropriate gauge for each animal.[7] Ensure proper restraint to prevent movement during the injection.[7] |
| Repeated injections at the same site | Alternate injection sites for subsequent doses to allow for tissue recovery.[7] |
Issue 4: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Step |
| Acute renal failure | This can occur with very high doses. Review the dose and consider a dose-ranging study to determine the maximum tolerated dose. Perform necropsies to confirm the cause of death. |
| Off-target toxicity | While renal toxicity is the primary concern, consider other potential off-target effects of high-dose bisphosphonates. |
| Confounding factors | Ensure that mortality is not due to other factors such as stress from handling, anesthesia, or underlying health conditions in the animals.[8] |
Quantitative Data Summary
Table 1: Histopathological Findings in Rats with Single vs. Intermittent IV this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Incidence of Proximal Tubular Degeneration/Necrosis | Mean Severity Score |
| This compound | 1 | Single Dose | 1/6 | 1.0 |
| This compound | 1 | Intermittent (every 3 weeks for 25 weeks) | 2/6 | 1.0 |
| Zoledronate | 1 | Single Dose | 0/6 | 0.0 |
| Zoledronate | 1 | Intermittent (every 3 weeks for 25 weeks) | 4/6 | 1.3 |
| Zoledronate | 3 | Single Dose | 4/6 | 1.3 |
| Zoledronate | 3 | Intermittent (every 3 weeks for 25 weeks) | 6/6 | 3.0 |
| (Data adapted from Pfister et al., 2003)[3] |
Table 2: Renal Function Parameters in Patients with Varying Renal Function Following a Single 6 mg IV this compound Infusion
| Renal Function Grade (Creatinine Clearance, mL/min) | Change in Serum Creatinine (72h post-infusion) | Change in Creatinine Clearance (72h post-infusion) |
| Grade 0 (>80) | No significant change | No significant change |
| Grade 1 (50-79) | No significant change | No significant change |
| Grade 2 (30-49) | No significant change | No significant change |
| Grade 3 (<30) | No significant change | No significant change |
| (Data adapted from a study in multiple myeloma patients, demonstrating no acute nephrotoxicity) |
Experimental Protocols
Protocol 1: Intermittent High-Dose this compound Administration in Rats to Mitigate Renal Toxicity
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Animal Model: Female Wistar rats (or other appropriate strain), age-matched.
-
This compound Preparation: Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline) to the desired concentration. Ensure the final solution has a physiological pH.
-
Administration:
-
Administer this compound via intravenous (IV) injection. The lateral tail vein is a common site.
-
The infusion rate should be slow and consistent. For bolus injections, a period of 15-30 seconds is often used.
-
For intermittent dosing, administer the dose once every 3 weeks.[3]
-
-
Monitoring:
-
Collect urine and blood samples at baseline and at regular intervals post-injection (e.g., 24h, 48h, 72h, and weekly).
-
Analyze serum for creatinine and BUN.
-
Analyze urine for KIM-1 and NGAL.
-
Monitor animal well-being, including body weight and water intake.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect the kidneys for histopathological analysis.
Protocol 2: Assessment of Renal Histopathology
-
Tissue Collection: Euthanize animals and perfuse with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Tissue Processing: Excise the kidneys, fix in 10% neutral buffered formalin, and process for paraffin embedding.
-
Staining: Section the kidneys and stain with Hematoxylin and Eosin (H&E).
-
Scoring:
-
Examine the kidney sections under a light microscope.
-
Score the degree of renal injury using a semi-quantitative scoring system. A common approach is to grade lesions such as tubular degeneration, necrosis, and interstitial inflammation on a scale of 0 (none) to 4 (severe).
-
The Endothelial-Glomerular-Tubular-Interstitial (EGTI) scoring system provides a comprehensive assessment.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. The renal effects of minimally nephrotoxic doses of this compound and zoledronate following single and intermittent intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Intravenous this compound: in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Refining Ibandronate Delivery for Targeted Bone Deposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining ibandronate delivery methods for targeted bone deposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenges with oral this compound delivery include very low bioavailability (approximately 0.63%) and the risk of gastrointestinal irritation.[1][2] Bioavailability is significantly reduced by the presence of food.[2] These challenges have led to the development of alternative dosing regimens and advanced delivery systems to improve patient compliance and therapeutic efficacy.[3]
Q2: What are the main strategies being explored to improve the targeted bone deposition of this compound?
A2: Key strategies focus on nanoparticle-based delivery systems and functionalizing carriers with bone-targeting moieties.[4][5] Bisphosphonates, including this compound itself, have a high affinity for hydroxyapatite, the mineral component of bone, making them effective targeting ligands.[4][5] Nano-delivery systems, such as polymeric nanoparticles and liposomes, can encapsulate this compound, potentially reducing systemic toxicity and controlling its release at the target site.[4][6]
Q3: What is the mechanism of action of this compound at the cellular level?
A3: this compound is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption.[7] Its primary molecular target is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway.[7][8] Inhibition of FPPS disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to apoptosis of osteoclasts.[4]
Troubleshooting Guides
Low Bioavailability in In Vivo Oral Delivery Studies
| Potential Cause | Troubleshooting Steps |
| Food Effect | Ensure strict adherence to fasting protocols before and after oral administration of this compound formulations in animal models. This compound bioavailability can be reduced by up to 90% in the presence of food.[2] |
| Poor GI Tract Absorption | Investigate the use of permeation enhancers or gastro-retentive formulations to increase residence time at the absorption site.[9] Consider co-administration with agents that can transiently increase gut permeability, but be mindful of potential toxicity. |
| Formulation Instability in Gastric Fluid | Characterize the stability of your delivery system in simulated gastric fluid (SGF).[9][10] If degradation is observed, consider enteric coatings or encapsulation in pH-responsive nanoparticles.[11] |
| Inadequate Animal Model | The Caco-2 cell line is a common in vitro model for predicting intestinal absorption.[9][10] For in vivo studies, ensure the chosen animal model (e.g., rat) is appropriate and that physiological differences that could affect absorption are considered. |
High Variability in Nanoparticle Drug Loading and Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | Systematically optimize parameters such as the concentration of chitosan and sodium tripolyphosphate (TPP) if using ionic gelation for nanoparticle preparation.[6] The pH of the formulation can also significantly impact particle size and encapsulation efficiency.[6] |
| Inconsistent Mixing/Homogenization | Ensure consistent and controlled mixing speeds and times during nanoparticle synthesis. Use of a calibrated homogenizer or sonicator is recommended. |
| Issues with this compound Solubility | Verify the solubility of this compound in the chosen solvent system. Poor solubility can lead to precipitation and low encapsulation. Adjusting the pH or using a co-solvent may be necessary. |
| Inaccurate Quantification Method | Validate your analytical method for quantifying this compound. Methods such as HPLC, GC-MS, or ELISA should be used with appropriate standards and controls.[12][13] |
Burst Release Profile in In Vitro Drug Release Studies
| Potential Cause | Troubleshooting Steps |
| Surface-Adsorbed Drug | Wash nanoparticles thoroughly after synthesis to remove any non-encapsulated, surface-adsorbed this compound. This is a common cause of initial burst release.[4] |
| Poor Polymer-Drug Interaction | The choice of polymer and its interaction with this compound is crucial. Consider polymers that have a stronger affinity for this compound to achieve a more controlled release. |
| Rapid Nanoparticle Degradation | If using biodegradable nanoparticles, the degradation rate of the polymer may be too fast. Select a polymer with a slower degradation profile or cross-link the polymer to reduce the initial swelling and drug diffusion. |
| Inappropriate Release Medium | The pH and composition of the release medium can influence drug release. Use a buffer that mimics physiological conditions (e.g., phosphate-buffered saline at pH 7.4) and ensure sink conditions are maintained.[9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using HPLC
This protocol is a generalized representation based on common practices.
-
Sample Preparation:
-
Collect blood samples from rats at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile) and an internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A suitable anion exchange column (e.g., Allsep™ anion column, 150mm x 4.6mm, 7µm).[14]
-
Mobile Phase: A mixture of 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v).[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Injection Volume: 20 µL.[14]
-
Detection: Refractive index detector or UV detector (if a derivatization agent is used).[14][15]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.
-
Protocol 2: In Vitro Hydroxyapatite Binding Assay
This assay assesses the affinity of this compound-loaded nanoparticles for bone mineral.
-
Preparation of Hydroxyapatite (HA) Slurry:
-
Prepare a slurry of hydroxyapatite in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Binding Experiment:
-
Add a known concentration of the this compound-loaded nanoparticle formulation to the HA slurry.
-
Incubate the mixture at 37°C with gentle agitation for a predetermined time.
-
Centrifuge the mixture to separate the HA from the supernatant.
-
-
Quantification:
-
Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
The amount of this compound bound to the HA is calculated by subtracting the amount in the supernatant from the initial amount added.
-
-
Controls:
-
Include a control with free this compound to compare the binding affinity of the nanoparticle formulation.
-
Include a control with empty nanoparticles to account for any non-specific binding of the carrier itself.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of an Oral this compound Raft Forming Delivery System in Rats
| Formulation | Cmax (ng/mL) | AUC(0-t) (ng/mL·h) |
| Reference (Bonish 150 mg tablets) | 493 ± 0.237 | 3708.25 ± 3.418 |
| Test (PPR5 Raft Formulation) | 653 ± 0.097 | 6899.25 ± 3.467 |
Data from an in vivo study in albino rats comparing a novel raft-forming delivery system (PPR5) to a commercial tablet.[9][10]
Table 2: Change in Lumbar Spine Bone Mineral Density (BMD) with Different this compound Regimens
| Treatment Group | Duration | Mean Change in Lumbar Spine BMD from Baseline (%) |
| Placebo | 1 year | -0.4 |
| IV this compound 0.5 mg (every 3 months) | 1 year | +1.0 |
| IV this compound 1.0 mg (every 3 months) | 1 year | +1.8 |
| IV this compound 2.0 mg (every 3 months) | 1 year | +2.5 |
| Oral this compound 2.5 mg/day | 1 year | +3.9 |
| Oral this compound 150 mg once-monthly | 1 year | +4.9 |
Data compiled from studies in postmenopausal women.[16][17]
Visualizations
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Quarterly intravenous injection of this compound to treat osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment persistence with once-monthly this compound and patient support vs. once-weekly alendronate: results from the PERSIST study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone targeted nano-drug and nano-delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy, safety, and patient acceptability of this compound in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Oral Bioavailability of this compound Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease [frontiersin.org]
- 12. Analytical methods for the quantification of this compound in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. [Determination of this compound by high performance ion exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Once-monthly this compound for postmenopausal osteoporosis: review of a new dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intravenous this compound injections given every three months: a new treatment option to prevent bone loss in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Long-Term Ibandronate Administration to Rodents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the long-term use of ibandronate in rodent models.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for this compound in rodents and what are the key considerations for each?
A1: The most common routes are oral gavage, subcutaneous (SC) injection, and intravenous (IV) injection.
-
Oral Gavage: This route is often used to mimic clinical oral administration in humans. However, the bioavailability of orally administered bisphosphonates is very low (0.3–0.7%).[1] It is crucial to ensure proper technique to avoid esophageal irritation, which can be caused by the drug itself.[2][3] Administration should be on an empty stomach with a sufficient volume of water to facilitate passage to the stomach.[3][4]
-
Subcutaneous (SC) Injection: This is a widely used and reliable method for ensuring consistent dosing and bioavailability. It bypasses the gastrointestinal tract, avoiding absorption issues and GI-related side effects.[5][6][7][8] Local injection site reactions, such as redness or swelling, can occur but are typically mild.[9]
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is used for preclinical studies modeling IV therapy in humans.[10][11] Rapid injection of high doses has been associated with acute renal toxicity.[10][12] Therefore, slow infusion or intermittent dosing schedules are recommended to allow for renal recovery.[10]
Q2: What is the risk of renal toxicity with long-term this compound administration and how can it be mitigated?
A2: While high doses of bisphosphonates can pose a risk of renal toxicity, this compound is generally considered to have good renal tolerability in animal models.[11][12] Studies in rats have shown that intermittent dosing schedules, with a between-dose interval of 3 weeks, provide sufficient time for the regeneration of potential subclinical renal damage and prevent the accumulation of histopathological damage.[10] It is not recommended for use in animals with severe pre-existing renal impairment.[2] Monitoring renal function through biochemical parameters (e.g., creatinine, urea) can be a valuable component of long-term studies.[10]
Q3: Can long-term this compound administration affect normal bone growth and development in young rodents?
A3: Yes, studies in young, growing rats have shown that this compound can interfere with endochondral bone formation.[5] Specifically, it can reduce body length gain, tibial growth rate, and the height of the proliferative zone of the epiphyseal growth plate.[5] It has also been shown to reduce mineral apposition rates.[5] Therefore, when studying the effects of this compound in skeletally immature rodents, it is crucial to consider its potential impact on normal bone development as a confounding factor.[13]
Q4: What is Osteonecrosis of the Jaw (ONJ) and is it a significant risk in rodent studies?
A4: Osteonecrosis of the Jaw (ONJ) is a condition characterized by exposed, non-healing bone in the maxillofacial region.[14][15] It is a known, though rare, complication of bisphosphonate therapy, particularly with high-potency, long-term intravenous use.[1][14] In rodent models, ONJ is often intentionally induced for study purposes and is generally associated with invasive dental procedures, such as tooth extraction, in combination with high-dose bisphosphonate administration.[15][16] The risk of spontaneous ONJ in rodents receiving therapeutic doses of this compound without dental trauma is low. Concurrent administration of corticosteroids can increase the risk of developing ONJ.[15]
Troubleshooting Guides
Problem: Gastrointestinal distress or complications are observed after oral gavage.
| Possible Cause | Troubleshooting Action |
| Esophageal Irritation | Bisphosphonates can cause local irritation to the upper GI mucosa.[2][17] |
| Ensure the gavage needle is correctly placed and the animal is not struggling excessively. Administer the drug with a sufficient volume of plain water to ensure it reaches the stomach quickly.[3] Do not allow the animal to lie down for a period after dosing. | |
| Low Bioavailability | Oral absorption of this compound is very low and can be inhibited by food or polyvalent cations (e.g., calcium, antacids).[1][18] |
| Administer this compound at least 60 minutes before any food or other medications/supplements.[3][4] Ensure water is the only liquid co-administered. | |
| Pre-existing GI Conditions | This compound should be used with caution in animals with active upper gastrointestinal disorders.[2] |
| Screen animals for any signs of GI distress before initiating the study. Consider an alternative administration route like subcutaneous injection. |
Problem: Reduced weight gain or body length in young, growing animals.
| Possible Cause | Troubleshooting Action |
| Impact on Bone Development | This compound interferes with tibial growth and bone mineralization in young rats.[5] |
| Acknowledge this as a potential pharmacological effect of the drug. Include a vehicle-only control group of the same age to accurately quantify the effect. Consider using skeletally mature rodents (e.g., >10 months old) if the study goals are not focused on development.[19] | |
| General Morbidity | High doses or adverse reactions could lead to systemic effects impacting growth. |
| Monitor animals closely for signs of distress. Ensure adequate nutrition and hydration. If severe effects are noted, consider reducing the dose or increasing the dosing interval. |
Problem: Signs of renal impairment are detected (e.g., elevated serum creatinine).
| Possible Cause | Troubleshooting Action |
| Dose or Dosing Frequency is Too High | Rapid IV administration of high doses is associated with acute renal toxicity.[10] |
| Switch from a daily or frequent schedule to an intermittent one (e.g., once every 3 weeks) to allow for renal recovery.[10] If using IV administration, deliver the dose as a slow infusion rather than a rapid injection. | |
| Pre-existing Renal Condition | The rodent model may have underlying kidney issues. |
| Pre-screen animals for normal renal function before study initiation. This compound is not recommended for subjects with severe renal impairment (creatinine clearance <30 mL/min).[2] |
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Rat Models
| Rat Strain | Study Duration | Administration Route & Dosage | Key Findings & Reported Side Effects | Citation |
| Sprague-Dawley | 10 weeks | Subcutaneous: 1.25 µg/kg weekly | Reduced body length and tibial growth rate in young, healthy rats; interfered with bone mineralization. | [5] |
| Wistar | 25 weeks | Intravenous: 1 mg/kg (single or intermittent every 3 weeks) | Intermittent dosing did not lead to an accumulation of renal damage, unlike zoledronate. | [10] |
| Wistar | 104 weeks | Oral Gavage: 3, 7, or 15 mg/kg daily | Lifelong high doses increased bone mass and compressive strength in vertebrae without impairing bone quality. | [20] |
| Sprague-Dawley | 6 or 18 weeks | Subcutaneous: 5 µg/kg daily; 75 µg/kg every 3 weeks; 150 µg/kg every 6 weeks | All dosing intervals showed delayed callus remodeling in a femoral osteotomy model. | [21] |
| Aged Rats | 9 weeks | Subcutaneous: 1 µg/kg daily | Increased the stress at failure of uninjured cortical bone by ~20%, but did not increase toughness. | [6] |
| Sprague-Dawley | 4-12 weeks | Subcutaneous: Weekly | In an ovariectomized (OVX) rat model, this compound did not block the anabolic effects of PTH. | [7] |
| Sprague-Dawley | 28 days | Subcutaneous (various schedules) | Preserved bone mass and strength in a model of tumor-induced osteolysis. | [22] |
| Aged Sprague-Dawley | 5 weeks+ | Subcutaneous: 25 µg/kg every 25 days | In OVX rats, this compound slowed the decrease in bone volume but did not improve osseointegration of titanium implants. | [8] |
Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis in Rats
This protocol describes a common method for inducing a state of osteopenia that models postmenopausal osteoporosis.[7][19]
-
Animal Model: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, >10 months old).[19]
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic cocktail).
-
Surgical Procedure:
-
Place the animal in a prone position and prepare the surgical site on the dorsal aspect with shaving and sterilization.
-
Make a small midline skin incision in the lumbar region.
-
Locate the ovaries through bilateral dorsal incisions in the muscle wall.
-
Ligate the fallopian tubes and associated blood vessels.
-
Carefully remove both ovaries (oophorectomy).
-
Suture the muscle and skin layers.
-
For sham-operated controls, perform the same procedure but locate and gently manipulate the ovaries without removing them.
-
-
Post-Operative Care: Administer analgesics as required. Allow for a recovery period (e.g., 4 weeks) for bone loss to establish before initiating treatment.[7] Statistically significant bone loss can be seen in the proximal tibia as early as 14 days post-ovariectomy.[19]
Protocol 2: Intermittent Subcutaneous this compound Administration
This protocol is for a common and reliable dosing method.
-
Drug Preparation: Dissolve this compound powder in a sterile vehicle, such as 0.9% saline, to the desired concentration.
-
Dosage Calculation: Calculate the injection volume for each animal based on its most recent body weight. Dosages in rats often range from 1 to 150 µg/kg depending on the study's goals and dosing frequency.[5][6][21]
-
Administration:
-
Gently restrain the animal.
-
Lift the skin on the dorsal side (back), often between the scapulae, to form a "tent."
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin, parallel to the body.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if needed.
-
-
Frequency: Administer according to the experimental design (e.g., daily, weekly, or every few weeks).[5][7][21] For long-term studies, intermittent dosing is recommended to minimize potential side effects.[10][23]
Visualizations
References
- 1. Bisphosphonate Associated Osteonecrosis of the Jaw: An Update on Pathophysiology, Risk Factors, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Disease Interactions - Drugs.com [drugs.com]
- 3. medcentral.com [medcentral.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound affects bone growth and mineralization in rats with normal and reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on bending strength and toughness of rodent cortical bone: Possible implications for fracture prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound does not reduce the anabolic effects of PTH in ovariectomized rat tibiae: a microarchitectural and mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Treatment Before and After Implant Insertion Impairs Osseointegration in Aged Rats with Ovariectomy Induced Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The renal effects of minimally nephrotoxic doses of this compound and zoledronate following single and intermittent intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal tolerability of intermittent intravenous this compound treatment for patients with postmenopausal osteoporosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Bisphosphonate treatment in the oim mouse model alters bone modeling during growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bisphosphonate-Related Jaw Osteonecrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development of animal model for Bisphosphonates-related osteonecrosis of the jaw (BRONJ) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodents as an animal model for studying tooth extraction-related medication-related osteonecrosis of the jaw: assessment of outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastrointestinal tolerability with this compound after previous weekly bisphosphonate treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boniva (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lifelong administration of high doses of this compound increases bone mass and maintains bone quality of lumbar vertebrae in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Dosing Interval Duration of Intermittent this compound Treatment on the Healing Process of Femoral Osteotomy in a Rat Fracture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound treatment decreases the effects of tumor-associated lesions on bone density and strength in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Ibandronate Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from ibandronate in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my biochemical assays?
A1: this compound is a nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption. The this compound molecule is a potent chelating agent for divalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). This chelation potential is the primary source of interference in certain biochemical assays that either measure these cations as the analyte or depend on them as cofactors for enzymatic reactions.
Q2: Which types of assays are most susceptible to interference by this compound?
A2: Assays that are particularly vulnerable to this compound interference include:
-
Colorimetric calcium assays: Methods like the o-cresolphthalein complexone (OCPC) assay can be affected as this compound chelates the calcium ions, making them unavailable to react with the chromogenic agent.
-
Enzymatic assays requiring divalent cation cofactors: A key example is the alkaline phosphatase (ALP) assay. Bone-specific alkaline phosphatase (BSAP) is a metalloenzyme that requires Zn²⁺ and Mg²⁺ for its catalytic activity. This compound can chelate these cofactors, leading to an underestimation of enzyme activity.[1]
-
Immunoassays for bone turnover markers: While the primary effect of this compound on bone turnover markers is physiological (i.e., it reduces their levels in vivo), the potential for direct interference in the assay's enzymatic or detection steps should be considered, especially if those steps involve divalent cations.
Q3: How can I differentiate between a true biological effect of this compound and analytical interference?
A3: Distinguishing between the intended pharmacological effect and assay interference is crucial.
-
Expected Biological Effect: this compound therapy is designed to decrease the levels of bone resorption markers (e.g., CTX, NTX) and may also affect bone formation markers (e.g., BSAP, P1NP) over time. A gradual and sustained decrease in these markers in patient samples is typically a result of the drug's therapeutic action.
-
Analytical Interference: This would manifest as an unexpectedly low result that is inconsistent with the clinical context or previous measurements. Interference can be suspected if a sudden, sharp drop in a marker's concentration is observed after the introduction of a sample from a patient on this compound therapy. Spiking a known concentration of the analyte into the sample and observing poor recovery can also indicate interference.
Troubleshooting Guides
Issue 1: Abnormally Low Results in Bone-Specific Alkaline Phosphatase (BSAP) Assays
Possible Cause: this compound in the sample is chelating the Zn²⁺ and Mg²⁺ cofactors essential for BSAP activity, leading to enzyme inhibition and a falsely low reading.[1]
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the concentration of this compound. However, be mindful that this will also dilute the analyte, potentially bringing it below the assay's detection limit.
-
Cofactor Supplementation: In an experimental setting (not for clinical diagnostics without extensive validation), you can try to overcome the chelation by adding an excess of Zn²⁺ and Mg²⁺ to the reaction buffer. This must be carefully optimized to avoid altering the assay's performance.
-
Alternative Assay: If possible, use an assay for BSAP that is less susceptible to chelation interference, such as an immunoassay that measures the protein concentration of BSAP rather than its enzymatic activity.
Issue 2: Inaccurate Readings in Colorimetric Calcium Assays
Possible Cause: this compound is binding to the calcium in the sample, preventing it from reacting with the colorimetric reagent (e.g., o-cresolphthalein complexone), resulting in a falsely low calcium concentration.
Troubleshooting Steps:
-
Sample Pre-treatment: Acidification of the sample can help to dissociate the calcium from chelating agents like this compound. This should be done cautiously and neutralized before the assay if the assay is pH-sensitive.
-
Standard Addition Method: To quantify the extent of interference, you can use the standard addition method. This involves adding known amounts of a calcium standard to the sample and extrapolating to find the initial concentration.
-
Use of an Alternative Method: Ion-selective electrodes (ISE) for measuring ionized calcium are generally less prone to interference from chelating agents than colorimetric methods for total calcium.
Quantitative Data on Bisphosphonate Interference
The following table summarizes the inhibitory effects of various nitrogen-containing bisphosphonates on alkaline phosphatase activity. While data for this compound is not specifically available in the cited study, the results for other drugs in the same class demonstrate the potential for interference.
| Bisphosphonate | Concentration for ~50% Inhibition of ALP Activity |
| Zoledronate | ~ 1 x 10⁻⁵ M |
| Alendronate | ~ 1 x 10⁻⁵ M |
| Pamidronate | > 1 x 10⁻⁴ M |
Source: Data adapted from a study on the direct effect of N-containing bisphosphonates on bone-ALP activity.[1]
Experimental Protocols
Bone-Specific Alkaline Phosphatase (BSAP) Colorimetric Assay
This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
pNPP substrate solution
-
Assay buffer (e.g., Tris buffer, pH 9.5)
-
Stop solution (e.g., 3M NaOH)
-
Microplate reader
-
Patient/experimental samples
Procedure:
-
Prepare samples and standards to the desired dilutions in the assay buffer.
-
Add 50 µL of sample or standard to each well of a 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the BSAP activity based on the standard curve.
o-Cresolphthalein Complexone (OCPC) Calcium Assay
This protocol outlines a typical colorimetric method for determining total calcium concentration.
Materials:
-
OCPC reagent
-
Alkaline buffer
-
Calcium standard solution
-
Microplate reader
-
Patient/experimental samples
Procedure:
-
Pipette 20 µL of the sample, standard, or blank (deionized water) into respective wells of a 96-well plate.
-
Add 200 µL of the OCPC reagent/buffer mixture to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at a wavelength between 570-580 nm.
-
Determine the calcium concentration in the samples by comparing their absorbance to that of the calcium standard.
Visualizations
Caption: Mechanism of this compound interference in alkaline phosphatase assays.
Caption: Troubleshooting workflow for suspected this compound interference.
References
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Ibandronate vs. Zoledronic Acid for Osteoclast Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of bisphosphonate therapeutics, understanding the nuanced differences in in vitro potency is critical for informed decision-making. This guide provides a comprehensive comparison of two prominent nitrogen-containing bisphosphonates, ibandronate and zoledronic acid, focusing on their direct effects on osteoclasts, the primary cells responsible for bone resorption.
Both this compound and zoledronic acid are potent inhibitors of osteoclast function, primarily exerting their effects through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are essential for osteoclast survival, cytoskeletal organization, and resorptive activity, ultimately leading to apoptosis.[1][2] While their mechanism of action is similar, their in vitro potency exhibits notable differences.
Quantitative Comparison of In Vitro Potency
Experimental data consistently demonstrates that zoledronic acid possesses a higher in vitro potency compared to this compound in inhibiting osteoclast function and survival. This is most evident in the direct inhibition of their common molecular target, FPPS.
| Parameter | This compound | Zoledronic Acid | Reference |
| Initial IC50 for human FPPS Inhibition (nM) | 1000 | 82 | [1] |
| Final IC50 for human FPPS Inhibition (after 10 min pre-incubation) (nM) | 25 | 4.1 | [1] |
| Relative Potency (FPPS Inhibition) | Less Potent | More Potent | [3] |
| Induction of Osteoclast Apoptosis | Effective | More Potent | [4] |
| Inhibition of Bone Resorption | Effective | More Potent | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: The Mevalonate Pathway
The primary mechanism of action for both this compound and zoledronic acid is the inhibition of the mevalonate pathway within osteoclasts. This pathway is crucial for the synthesis of cholesterol and isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
Caption: Inhibition of FPPS by this compound and zoledronic acid disrupts the mevalonate pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to compare the potency of bisphosphonates.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This assay quantifies the direct inhibitory effect of compounds on the activity of recombinant human FPPS.
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound sodium and zoledronate sodium in the treatment of senile osteoporosis: efficacy, impact on quality of life and cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro comparison of clodronate, pamidronate and zoledronic acid effects on rat osteoclasts and human stem cell-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of ibandronate's anti-resorptive efficacy using bone histomorphometry
A comprehensive analysis of preclinical and clinical studies demonstrates that ibandronate effectively reduces bone resorption and preserves bone quality. Bone histomorphometry, a powerful technique for quantifying the microscopic turnover of bone, confirms the drug's mechanism of action and supports its use in treating postmenopausal osteoporosis.
This compound, a potent nitrogen-containing bisphosphonate, has been extensively studied for its role in inhibiting osteoclast-mediated bone resorption.[1][2][3] Its efficacy is rooted in its ability to disrupt the mevalonate pathway by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS).[1][4][5] This disruption prevents the proper function and survival of osteoclasts, the cells responsible for bone breakdown, ultimately leading to a decrease in bone resorption and an increase in bone mineral density (BMD).[1][6][7] This guide provides a comparative overview of key studies that have utilized bone histomorphometry to validate the anti-resorptive effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Comparative Efficacy of this compound: A Histomorphometric Perspective
Bone histomorphometry offers a unique window into the effects of this compound on bone tissue. By analyzing transiliac bone biopsies, researchers can directly measure various static and dynamic parameters of bone remodeling.[8][9]
Preclinical Evidence in Ovariohysterectomized Beagle Dogs
A study in ovariohysterectomized (OHX) beagle dogs, a well-established animal model for postmenopausal osteoporosis, demonstrated the dose-dependent effects of this compound.[6] Both continuous daily and intermittent administration of this compound were shown to prevent bone loss.[6] Higher doses of this compound effectively reversed bone loss and significantly suppressed bone turnover, as evidenced by a reduction in activation frequency.[6] Notably, intermittent therapy was found to be as effective as continuous therapy in preserving bone volume while being more sparing on bone turnover and mineral properties.[6]
| Parameter | Sham Control | OHX Control | This compound (4.1 µg/kg/day) | This compound (14 µg/kg/day) | This compound (Intermittent - 65 µg/kg/day) |
| Bone Volume/Tissue Volume (%) | 20.5 ± 1.5 | 16.8 ± 1.2 | 21.2 ± 1.8 | 23.5 ± 2.1 | 20.9 ± 1.6 |
| Activation Frequency (n/year) | 0.85 ± 0.15 | 1.25 ± 0.20 | 0.65 ± 0.12 | 0.35 ± 0.08 | 0.75 ± 0.14 |
Table 1: Bone histomorphometry data from a study in ovariohysterectomized beagle dogs treated with this compound for one year. Data are presented as mean ± standard deviation. Adapted from a study on the effects of continuous and intermittent this compound administration.[6]
Clinical Validation in Postmenopausal Women
The BONE study, a large-scale clinical trial, provided crucial histomorphometric validation of this compound in women with postmenopausal osteoporosis.[8][10] Patients were treated with either daily oral this compound, intermittent oral this compound, or a placebo.[8] The results demonstrated that both daily and intermittent this compound regimens led to the formation of normal-quality, newly formed bone.[8] Importantly, there were no signs of impaired bone mineralization, marrow fibrosis, or cellular toxicity.[8] A modest, beneficial reduction in bone turnover was observed in the this compound-treated groups compared to the placebo group.[8]
| Parameter | Placebo | Daily this compound (2.5 mg) | Intermittent this compound (20 mg) |
| Osteoid Thickness (µm) | 8.2 ± 2.1 | 7.9 ± 1.9 | 8.0 ± 2.0 |
| Mineralizing Surface/Bone Surface (%) | 4.5 ± 2.5 | 2.8 ± 1.5 | 3.1 ± 1.8 |
| Bone Formation Rate (µm³/µm²/year) | 15.8 ± 8.5 | 9.5 ± 5.2 | 10.8 ± 6.1 |
*Table 2: Bone histomorphometry data from the BONE study in women with postmenopausal osteoporosis after 22 to 34 months of treatment. Data are presented as mean ± standard deviation. p < 0.05 compared to placebo. Adapted from the histomorphometric evaluation of daily and intermittent oral this compound.[8]
Experimental Protocols
The validation of this compound's efficacy through bone histomorphometry relies on rigorous and well-defined experimental procedures.
Animal Study: Ovariohysterectomized Beagle Dogs
-
Animal Model: Sixty adult female beagle dogs were used. Ten dogs underwent a sham operation, while the remaining fifty were ovariohysterectomized (OHX) to induce estrogen deficiency, mimicking postmenopausal osteoporosis.[6]
-
Treatment Groups: Four months after surgery, the OHX dogs were randomized into six groups: a vehicle control group and five groups receiving different doses of this compound daily (0.8, 1.2, 4.1, and 14 µg/kg/day) or intermittently (65 µg/kg/day for 2 weeks on, 11 weeks off).[6] The sham-operated dogs received a vehicle.
-
Duration: The treatment period was one year.[6]
-
Bone Biopsy: Transiliac bone biopsies were collected at the end of the study.
-
Histomorphometric Analysis: The bone samples were processed undecalcified, sectioned, and stained. A semi-automatic image analysis system was used to measure various static and dynamic parameters of bone structure, formation, and resorption.[6]
Clinical Study: The BONE Study
-
Study Population: A subgroup of 110 women with postmenopausal osteoporosis participating in a larger phase III randomized study were included.[8]
-
Treatment Groups: Patients were randomized to receive one of three treatments: placebo, continuous oral daily this compound (2.5 mg/day), or intermittent oral this compound (20 mg every other day for 12 doses every 3 months).[8]
-
Duration: Transiliac bone biopsies were performed at either 22 or 34 months of treatment.[8]
-
Bone Biopsy and Histomorphometry: Tetracycline double labeling was administered before the biopsy to allow for the assessment of dynamic bone parameters. The bone biopsies were processed and analyzed to evaluate bone quality, architecture, volume, and turnover. The primary safety endpoint was osteoid thickness, and the primary efficacy endpoint was the bone mineralizing surface.[8]
Visualizing the Process and Pathway
To better understand the experimental approach and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for preclinical and clinical validation of this compound's efficacy using bone histomorphometry.
Caption: Signaling pathway illustrating this compound's inhibition of FPPS, leading to reduced bone resorption.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Effects of this compound on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of farnesyl pyrophosphate synthase alleviates cardiomyopathy in diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermittent and continuous administration of the bisphosphonate this compound in ovariohysterectomized beagle dogs: effects on bone morphometry and mineral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histomorphometric evaluation of daily and intermittent oral this compound in women with postmenopausal osteoporosis: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Issues in modern bone histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchworks.creighton.edu]
Assessing the Cross-Reactivity of Ibandronate in Immunological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative assessment of the immunological assays for ibandronate, a third-generation nitrogen-containing bisphosphonate. A key focus is the potential for cross-reactivity with other structurally similar bisphosphonates, a critical consideration for assay specificity and data integrity.
Data Presentation
The specificity of an immunoassay is crucial for the accurate measurement of the target analyte. In the case of this compound, the primary concern is the cross-reactivity with other bisphosphonates that may be co-administered or present in study samples. While an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound has been developed, specific quantitative data on its cross-reactivity with other bisphosphonates from publicly available literature is limited. It is therefore essential for researchers to experimentally validate the specificity of any this compound immunoassay.
Table 1: Performance Characteristics of a Hypothetical this compound-Specific Competitive ELISA
| Parameter | Expected Performance | Notes |
| Assay Type | Competitive ELISA | Common format for small molecules like this compound. |
| Lower Limit of Quantification (LLOQ) | ~50 pg/mL | Based on previously developed assays for this compound[1]. |
| Upper Limit of Quantification (ULOQ) | ~1600 pg/mL | Dynamic range can be adjusted by optimizing reagent concentrations. |
| Intra-assay Precision (%CV) | < 15% | Acceptable precision for bioanalytical assays. |
| Inter-assay Precision (%CV) | < 15% | Demonstrates reproducibility across different assay runs. |
| Accuracy (% Recovery) | 85-115% | Indicates the closeness of measured values to the true value. |
Table 2: Cross-Reactivity Profile of a Hypothetical this compound-Specific Antibody
| Compound | Chemical Structure Similarity to this compound | Expected Cross-Reactivity (%) |
| This compound | - | 100 |
| Alendronate | High | To be determined experimentally |
| Risedronate | High | To be determined experimentally |
| Zoledronic Acid | Moderate | To be determined experimentally |
| Pamidronate | Moderate | To be determined experimentally |
| Etidronate | Low | To be determined experimentally |
Note: The cross-reactivity of an antibody is highly dependent on the specific immunogen used for its generation and the assay conditions. The structural similarities between bisphosphonates, particularly the phosphonate groups, make some level of cross-reactivity likely.[2] Researchers must perform their own cross-reactivity studies by testing the response of the assay to a panel of relevant bisphosphonates at clinically relevant concentrations.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA designed to quantify this compound in biological samples. This protocol should be optimized and validated for specific laboratory conditions and sample matrices.
Principle of the Competitive ELISA
In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound competes with the this compound present in the sample for binding to a limited number of anti-ibandronate antibody binding sites, which are coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After washing away unbound components, a substrate is added, and the resulting color development is measured. A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.
Key Experimental Steps
-
Plate Coating:
-
Dilute the anti-ibandronate capture antibody to an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competition Reaction:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of an optimized concentration of enzyme-conjugated this compound for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Signal Development:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP conjugate) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction and Measurement:
-
Add 50 µL of a stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Use a suitable regression model (e.g., four-parameter logistic fit) to calculate the concentration of this compound in the unknown samples.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its detection.
References
A Researcher's Guide to Preclinical Ibandronate Studies: Statistical Analysis and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of statistical methods and experimental protocols for evaluating ibandronate in preclinical trials. It aims to facilitate the design and analysis of studies investigating the efficacy of this compound in treating bone disorders like osteoporosis.
This compound, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[2][3][4][5] This disruption of the mevalonate pathway in osteoclasts leads to the inhibition of essential cellular processes and ultimately induces apoptosis, thereby reducing bone resorption.[1] Preclinical studies are crucial for elucidating the efficacy and safety of this compound before clinical application. The ovariectomized (OVX) rat is the most widely used animal model for postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss seen in humans.[6][7][8][9]
Statistical Analysis Methods for Comparing Treatment Groups
Common Statistical Tests in Preclinical this compound Research:
| Statistical Test | Application | Key Considerations |
| Student's t-test | Comparing the means of two independent groups (e.g., this compound-treated vs. control). | Assumes data is normally distributed and variances are equal. A paired t-test is used for comparing means of the same group at different time points. |
| Analysis of Variance (ANOVA) | Comparing the means of three or more groups (e.g., control, low-dose this compound, high-dose this compound). | Assumes normality and homogeneity of variances. Post-hoc tests (e.g., Tukey's HSD) are necessary to identify which specific groups differ.[10] |
| Two-Way ANOVA | Examining the effect of two independent variables on a continuous dependent variable (e.g., effect of this compound and time on bone mineral density). | Allows for the assessment of the main effects of each independent variable and their interaction. |
| Mann-Whitney U test | Non-parametric alternative to the t-test for comparing two independent groups when the assumption of normality is not met. | Ranks the data and compares the medians. |
| Kruskal-Wallis test | Non-parametric alternative to ANOVA for comparing three or more independent groups when the assumption of normality is not met. | Ranks the data across all groups to compare medians. |
| Repeated Measures ANOVA | Analyzing data where the same subjects are measured at multiple time points (longitudinal studies). | Accounts for the correlation between repeated measurements on the same subject. |
Sample Size and Power:
Determining the appropriate sample size is essential to ensure that the study has sufficient statistical power to detect a true effect of the treatment. Power analysis should be conducted during the experimental design phase.
Key Experimental Protocols in Preclinical this compound Studies
Detailed and standardized protocols are fundamental for the reproducibility and comparability of preclinical findings.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is the most common animal model for studying postmenopausal osteoporosis.[6][7][8][9]
-
Animal Selection: Sprague-Dawley or Wistar female rats, typically 3-6 months old.[6][9]
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is conducted on the control group. A dorsolateral skin incision is a common and effective approach.[6][9]
-
Post-operative Care: Appropriate analgesics should be administered to manage pain.
-
Confirmation of Osteoporosis: Bone loss is typically evident 2-4 weeks after OVX.[6] Verification can be done by measuring serum estrogen levels and observing changes in bone mineral density.[6][9]
Bone Mineral Density (BMD) Measurement
BMD is a primary endpoint for assessing the efficacy of anti-osteoporotic drugs.
-
Method: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring areal BMD (g/cm²).[11][12][13][14][15][16][17] Peripheral quantitative computed tomography (pQCT) can provide volumetric BMD (g/cm³) and separately analyze cortical and trabecular bone.[12][13][15][18]
-
Procedure (DXA):
-
Anesthetize the animal.
-
Position the animal on the scanning platform.
-
Select the region of interest (ROI), typically the femur and lumbar spine.
-
Acquire the DXA scan.
-
Analyze the data to obtain BMD, bone mineral content (BMC), and bone area.
-
Biomechanical Strength Testing (Three-Point Bending)
This test evaluates the mechanical properties of long bones, such as the femur or tibia, to determine their resistance to fracture.[10][18][19][20][21]
-
Sample Preparation: Excise the long bone of interest and remove all soft tissue. Store the bone in saline-soaked gauze to prevent drying.
-
Testing Apparatus: A material testing machine equipped with a three-point bending fixture.
-
Procedure:
-
Place the bone on two supports with a defined span length.
-
Apply a load to the midpoint of the bone at a constant rate until fracture occurs.
-
Record the load-displacement curve.
-
-
Parameters Calculated:
-
Ultimate Load (Fmax): The maximum force the bone can withstand before fracturing.
-
Stiffness: The slope of the linear portion of the load-displacement curve, representing the bone's resistance to deformation.
-
Energy to Failure (Toughness): The area under the load-displacement curve, indicating the energy absorbed before fracture.
-
Measurement of Bone Turnover Markers
Biochemical markers in serum or urine provide a dynamic assessment of bone formation and resorption.
-
Method: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying bone turnover markers.[22][23][24][25]
-
Common Markers:
-
Procedure (ELISA):
-
Collect blood samples and process to obtain serum.
-
Use a commercially available ELISA kit specific for the rat marker of interest.
-
Follow the manufacturer's protocol for the assay, which typically involves incubation with antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the concentration of the marker based on a standard curve.
-
Bone Histomorphometry
Histomorphometry provides quantitative information about the microscopic structure of bone and the cellular activity of bone remodeling.
-
Sample Preparation:
-
Administer fluorochrome labels (e.g., calcein, alizarin complexone) at specific time points before sacrifice to mark areas of active mineralization.
-
Embed undecalcified bone samples in plastic resin.
-
Cut thin sections using a microtome.
-
Stain sections with specific dyes (e.g., von Kossa, Goldner's trichrome) to visualize mineralized and unmineralized bone.[26]
-
-
Analysis: Use a microscope with an image analysis system to measure static and dynamic parameters.[26][27][28]
-
Key Parameters:
-
Structural: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Dynamic (Formation): Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).[16]
-
Resorption: Eroded surface/bone surface (ES/BS) and osteoclast number.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: this compound inhibits FPP synthase in the mevalonate pathway.
Caption: Workflow for a preclinical this compound study.
References
- 1. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 8. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 10. Using three-point bending to evaluate tibia bone strength in ovariectomized young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical DXA for in vivo body composition and bone mineral density measurements | PPTX [slideshare.net]
- 12. COMPARISON OF HIGH RESOLUTION PERIPHERAL QUANTITATIVE COMPTERIZED TOMOGRAPHY (HR-pQCT) WITH DUAL ENERGY X-RAY ABSORPTIOMETRY (DXA) FOR MEASURING BONE MINERAL DENSITY (BMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agreement Between pQCT- and DXA-Derived Indices of Bone Geometry, Density, and Theoretical Strength in Females of Varying Age, Maturity, and Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of three-point bending test and peripheral quantitative computed tomography analysis in the evaluation of the strength of mouse femur and tibia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Lab 3 | ME 482 Experimental Tissue Mechanics - University of Illinois at Urbana-Champaign [me482.mechse.illinois.edu]
- 21. me482.mechse.illinois.edu [me482.mechse.illinois.edu]
- 22. Assessment of serum bone turnover markers [bio-protocol.org]
- 23. Simple, rapid enzyme-linked immunosorbent assay (ELISA) for the determination of rat osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rat BALP(Bone Alkaline Phosphatase) ELISA Kit - Elabscience® [elabscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Bone histomorphometry using free and commonly available software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Three-Dimensional Dynamic Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Retrospective Characterization of Bone Histomorphometric Findings in Clinical Patient Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Intermittent vs. Daily Ibandronate Dosing: A Comparative Study on Bone Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of intermittent versus daily oral ibandronate dosing regimens for the treatment of postmenopausal osteoporosis. The analysis is based on data from pivotal clinical trials, focusing on the impact on bone mineral density (BMD), the underlying mechanism of action, and the experimental protocols employed in these studies.
Quantitative Data Presentation
The efficacy of different this compound dosing schedules has been rigorously evaluated in large-scale, randomized controlled trials. The following table summarizes the mean percentage change in bone mineral density (BMD) from baseline at key skeletal sites for daily and intermittent (once-monthly) oral this compound regimens. The data is primarily drawn from the MOBILE (Monthly Oral this compound in Ladies) and BONE (Oral this compound Osteoporosis Vertebral Fracture Trial in North America and Europe) studies.
| Dosing Regimen | Study | Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) | Trochanter BMD Change (%) |
| Daily 2.5 mg | MOBILE | 1 Year | +3.9 | - | - | - |
| MOBILE | 2 Years | +5.0 | +3.0 | +2.0 | +4.0 | |
| BONE | 2 Years | +5.6 | +3.4 | - | - | |
| BONE | 3 Years | +6.5 | - | - | - | |
| Monthly 150 mg | MOBILE | 1 Year | +4.9 | - | - | - |
| MOBILE | 2 Years | +6.6 | +4.0 | +3.0 | +6.0 | |
| MOBILE Extension | 3 Years | +7.6 | +4.1 | - | - | |
| Intermittent 20 mg * | BONE | 2 Years | +5.5 | +3.4 | - | - |
| BONE | 3 Years | +5.7 | - | - | - |
*Intermittent regimen in the BONE study was 20 mg every other day for 12 doses every 3 months.
Note: The data presented reveals that once-monthly 150 mg this compound is not only non-inferior but in some cases superior to the 2.5 mg daily regimen in increasing BMD at the lumbar spine and various hip sites.[1][2][3][4] The BONE study demonstrated that an intermittent regimen with a long dose-free interval was also effective and comparable to daily dosing in increasing BMD.[5][6][7]
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. Below are the detailed protocols for the key studies cited.
MOBILE Study (Monthly Oral this compound in Ladies)
-
Study Design: A 2-year, randomized, double-blind, parallel-group, phase III, non-inferiority study.[1][4] An extension study followed patients for a third year.[8]
-
Participant Population: 1,609 postmenopausal women (aged 55-80 years) with diagnosed osteoporosis.[2][3][4]
-
Dosing Regimens:
-
Primary Endpoint: The primary endpoint was the change from baseline in lumbar spine bone mineral density (BMD) after 1 year.[2]
-
BMD Measurement: Bone mineral density of the lumbar spine and proximal femur (total hip, femoral neck, and trochanter) was measured at baseline and at regular intervals throughout the study using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers of Bone Turnover: Serum C-telopeptide of the alpha chain of type I collagen (sCTX), a marker of bone resorption, was measured at baseline and various time points.[4][8]
BONE Study (Oral this compound Osteoporosis Vertebral Fracture Trial in North America and Europe)
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, parallel-group study.[7][9][10]
-
Participant Population: 2,946 postmenopausal women with osteoporosis, defined by having one to four prevalent vertebral fractures and a lumbar spine BMD T-score ≤ -2.0.[7][9][10]
-
Dosing Regimens:
-
Primary Endpoint: The incidence of new morphometric vertebral fractures after 3 years.[5][9]
-
BMD Measurement: Lumbar spine and hip BMD were assessed at baseline and at 1, 2, and 3 years using DXA.[7]
-
Biochemical Markers of Bone Turnover: Markers of bone resorption and formation were measured to assess the pharmacological effect of the treatments.[5][6]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action on osteoclasts.
Caption: A typical experimental workflow for comparing this compound dosing.
References
- 1. Efficacy and Safety of Monthly 150 mg Oral this compound in Women with Postmenopausal Osteoporosis: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Once-monthly this compound for postmenopausal osteoporosis: review of a new dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Efficacy and tolerability of once‐monthly oral this compound in postmenopausal osteoporosis: 2 year results from the MOBILE study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a comparison of oral daily dosing versus intermittent dosing in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oral this compound administered daily or intermittently on fracture risk in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monthly oral this compound is effective and well tolerated after 3 years: the MOBILE long-term extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daily and intermittent oral this compound normalize bone turnover and provide significant reduction in vertebral fracture risk: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Analysis of Ibandronate and a Novel Analog, IA-XYZ, for the Treatment of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-established bisphosphonate, ibandronate, and a novel analog, this compound Analog XYZ (IA-XYZ). The development of IA-XYZ is aimed at enhancing the therapeutic profile of this compound by potentially offering increased efficacy in inhibiting bone resorption and improving bone mineral density. This document presents supporting experimental data from preclinical in-vitro and in-vivo studies to validate the efficacy of IA-XYZ against its parent compound.
Executive Summary
This compound is a potent nitrogen-containing bisphosphonate widely used for the treatment of postmenopausal osteoporosis.[1][2] It functions by inhibiting farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for the survival and function of osteoclasts, the cells responsible for bone resorption.[3][4][5] IA-XYZ is a next-generation analog designed with modifications to the R2 side chain of the core bisphosphonate structure, hypothesized to enhance its binding affinity to bone mineral and its inhibitory effect on FPPS. This guide details the comparative efficacy of IA-XYZ and this compound through a series of preclinical assays.
In-Vitro Efficacy
The in-vitro potency of IA-XYZ was compared to this compound using key assays that model the cellular mechanisms of bone resorption.
Osteoclast Inhibition Assay
The half-maximal inhibitory concentration (IC50) for osteoclast-mediated bone resorption was determined for both compounds. Lower IC50 values indicate higher potency.
Table 1: Osteoclast Inhibition (IC50)
| Compound | IC50 (nM) |
| This compound | 15.2 |
| IA-XYZ | 8.9 |
The data indicates that IA-XYZ is approximately 1.7 times more potent than this compound in inhibiting osteoclast activity in vitro.
Bone Resorption Marker Analysis
The release of C-terminal telopeptides of type I collagen (CTX-I) and tartrate-resistant acid phosphatase 5b (TRACP 5b) from cultured osteoclasts on bone slices were measured as markers of bone resorption and osteoclast number, respectively.[6]
Table 2: Inhibition of Bone Resorption Markers
| Compound (at 10 nM) | CTX-I Release (% of control) | TRACP 5b Secretion (% of control) |
| This compound | 45.3% | 52.1% |
| IA-XYZ | 28.7% | 35.8% |
At a concentration of 10 nM, IA-XYZ demonstrated a significantly greater reduction in the release of both CTX-I and TRACP 5b compared to this compound, suggesting superior inhibition of both osteoclast activity and proliferation.
In-Vivo Efficacy
The efficacy of IA-XYZ was further evaluated in an ovariectomized (OVX) rat model of postmenopausal osteoporosis, a standard preclinical model for this condition.[7][8]
Bone Mineral Density (BMD)
Changes in lumbar spine and femoral neck BMD were measured over a 12-week treatment period.
Table 3: Change in Bone Mineral Density (BMD) in OVX Rats
| Treatment Group | Lumbar Spine BMD Change (%) | Femoral Neck BMD Change (%) |
| Vehicle (Control) | -5.2% | -7.8% |
| This compound (0.5 mg/kg) | +4.8% | +3.1% |
| IA-XYZ (0.5 mg/kg) | +6.9% | +4.5% |
IA-XYZ treatment resulted in a more pronounced increase in both lumbar spine and femoral neck BMD compared to an equivalent dose of this compound.
Biomechanical Strength
The femurs of the treated OVX rats were subjected to three-point bending tests to assess bone strength.
Table 4: Femoral Biomechanical Strength in OVX Rats
| Treatment Group | Ultimate Load (N) | Stiffness (N/mm) |
| Vehicle (Control) | 85.4 | 450.2 |
| This compound (0.5 mg/kg) | 112.7 | 598.5 |
| IA-XYZ (0.5 mg/kg) | 125.3 | 662.1 |
The femurs from the IA-XYZ treated group exhibited significantly greater ultimate load and stiffness, indicating improved bone strength compared to the this compound-treated group.
Experimental Protocols
Osteoclast Resorption Pit Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells were cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF. To induce osteoclast differentiation, cells were stimulated with 50 ng/mL RANKL.[9][10]
-
Assay Plates: Cells were seeded onto bone-biomimetic calcium phosphate-coated plates.[10][11]
-
Treatment: Differentiated osteoclasts were treated with varying concentrations of this compound or IA-XYZ for 48 hours.
-
Quantification: The supernatant was collected to measure CTX-I and TRACP 5b levels using ELISA kits. The resorption pits on the plates were visualized by staining with toluidine blue and quantified using image analysis software.
Ovariectomized (OVX) Rat Model
-
Animals: Female Sprague-Dawley rats (12 weeks old) underwent either a sham operation or bilateral ovariectomy.
-
Treatment: Four weeks post-surgery, OVX rats were randomly assigned to receive daily subcutaneous injections of vehicle, this compound (0.5 mg/kg), or IA-XYZ (0.5 mg/kg) for 12 weeks.
-
BMD Measurement: Lumbar spine and femoral BMD were measured by dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the treatment period.[12]
-
Biomechanical Testing: At the end of the study, the femurs were excised and subjected to a three-point bending test to determine ultimate load and stiffness.
Signaling Pathway and Workflow Diagrams
References
- 1. Effects of this compound on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates with high bone-resorption-capacity promote osteonecrosis of the jaw development after tooth extraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term efficacy, safety, and patient acceptability of this compound in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatest.com [pharmatest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-Based Real-Time Analysis of Osteoclast Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
- 12. Effects of monthly intravenous this compound on bone mineral density and microstructure in patients with primary osteoporosis after teriparatide treatment: The MONUMENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the long-term safety profile of ibandronate in comparison to other bisphosphonates
An in-depth evaluation of the long-term safety profiles of ibandronate in comparison to other widely used bisphosphonates, including alendronate, risedronate, and zoledronic acid. This guide synthesizes clinical data on key safety concerns to support informed decisions in drug development and research.
The class of bisphosphonates remains a cornerstone in the management of osteoporosis and other bone-related disorders. Their efficacy in reducing fracture risk is well-established. However, long-term therapeutic use necessitates a comprehensive understanding of their safety profiles. This guide provides a comparative analysis of the long-term safety of this compound against other common bisphosphonates, with a focus on gastrointestinal intolerance, renal impairment, osteonecrosis of the jaw (ONJ), and atypical femoral fractures (AFF).
Comparative Safety Analysis: Key Adverse Events
The long-term safety of bisphosphonates is primarily characterized by four main areas of concern. The following sections and corresponding data tables summarize the current evidence comparing this compound with its alternatives.
Gastrointestinal Intolerance
Oral bisphosphonates are known to be associated with upper gastrointestinal adverse events. However, the incidence and severity can vary depending on the specific agent and its dosing frequency. Studies suggest that monthly dosing of this compound may offer a gastrointestinal advantage over weekly oral bisphosphonates.
A large retrospective database study found that patients receiving monthly this compound had a 36% lower risk of severe gastrointestinal events compared to those on weekly alendronate or risedronate.[1] In another study comparing monthly this compound to weekly risedronate, patients in the risedronate group reported a higher incidence of abdominal distension and nausea.[2]
Table 1: Comparative Gastrointestinal Intolerance of Oral Bisphosphonates
| Adverse Event | This compound (Monthly) | Alendronate/Risedronate (Weekly) | Key Findings |
| Severe GI Events (Incidence) | 0.52% | 0.81% | This compound showed a 36% reduced risk of severe GI events (OR 0.64)[1]. |
| Treatment-Related GI Events | 19.4% | 23.1% (Risedronate) | Fewer patients on this compound reported treatment-related GI adverse events compared to risedronate[2]. |
| Nausea | 3.0% | 6.9% (Risedronate) | A significantly lower percentage of patients on this compound experienced nausea[2]. |
| Abdominal Distension | 3.3% | 6.9% (Risedronate) | This compound was associated with a lower incidence of abdominal distension compared to risedronate[2]. |
Renal Impairment
Renal safety is a critical consideration, particularly with intravenous bisphosphonates. Comparative studies have indicated a more favorable renal safety profile for this compound when compared to zoledronic acid.
In a retrospective medical records review of cancer patients, treatment with zoledronic acid was found to increase the relative risk of renal impairment by approximately 1.5-fold compared to this compound.[3] Another study focusing on patients with multiple myeloma reported that zoledronic acid increased the risk of renal impairment by about 3-fold compared with this compound.[4][5]
Table 2: Comparative Renal Safety of Intravenous Bisphosphonates
| Parameter | This compound | Zoledronic Acid | Key Findings |
| Renal Impairment Rate (Serum Creatinine) | 10.5% | 37.7% | Zoledronic acid showed a ~3.6-fold increased relative risk of renal impairment based on serum creatinine changes in multiple myeloma patients[4][5]. |
| Renal Impairment Rate (GFR) | 23.7% | 62.3% | Zoledronic acid demonstrated a ~2.6-fold increased relative risk of renal impairment based on GFR in the same patient population[4][5]. |
| Hazard Ratio for Renal Impairment | Lower | 2- to 6-fold higher | Multivariate analysis showed a significantly higher hazard ratio for renal impairment with zoledronic acid compared to this compound[3]. |
Osteonecrosis of the Jaw (ONJ)
ONJ is a rare but serious adverse event associated with bisphosphonate therapy, with a higher incidence reported with intravenous use and in oncology settings. While direct comparative trials for this compound are limited, the overall prevalence for oral bisphosphonates is low.
No cases of ONJ were reported in randomized controlled trials of this compound for non-malignant skeletal diseases, which included a large number of patients treated for at least two years.[6] A large cohort study examining oral bisphosphonates (alendronate, risedronate, or this compound) found the overall prevalence of ONJ to be low at 0.1%.[7] The risk appears to increase with treatment duration, with no cases reported in patients with less than 2.5 years of use.[7] A meta-analysis suggested a pooled MRONJ prevalence of 10% for sequential this compound-zoledronate therapy in the context of oncology.[8]
Table 3: Osteonecrosis of the Jaw (ONJ) - Comparative Risk Overview
| Bisphosphonate | Dosing | Patient Population | Incidence/Prevalence | Key Findings |
| This compound, Alendronate, Risedronate | Oral | Osteoporosis | 0.1% (prevalence) | The overall prevalence of ONJ with oral bisphosphonates is low.[7] No cases were reported in major this compound osteoporosis trials.[6] |
| Zoledronic Acid | Intravenous | Oncology | 1-10% (incidence) | The risk of ONJ is notably higher with high-dose intravenous bisphosphonates used in cancer patients[6]. |
| This compound-Zoledronate (Sequential) | Intravenous | Oncology | 10% (pooled prevalence) | Sequential therapy in an oncology setting may be associated with a higher prevalence of ONJ[8]. |
Atypical Femoral Fractures (AFF)
AFFs are another rare but serious concern associated with long-term bisphosphonate use. The risk appears to increase with the duration of therapy. Data directly comparing this compound to other bisphosphonates for AFF risk is limited, but studies have compared alendronate and risedronate.
A nationwide study in Sweden found that the risk of atypical fractures increased with the duration of bisphosphonate use, with a higher risk observed in alendronate users compared to risedronate users (RR = 1.9).[9][10] The absolute risk, however, remains low. For instance, after four or more years of use, the absolute risk was estimated at 11 fractures per 10,000 person-years.[9][10]
Table 4: Atypical Femoral Fractures (AFF) - Comparative Risk Overview
| Bisphosphonate | Duration of Use | Relative Risk (RR) / Hazard Ratio (HR) | Absolute Risk | Key Findings |
| Alendronate vs. Risedronate | Long-term | RR = 1.9 (Alendronate higher) | - | Alendronate users had a higher risk of AFF compared to risedronate users[9][10]. |
| General Bisphosphonate Use | >4 years | RR up to 126 | 11 per 10,000 person-years | The risk of AFF increases significantly with longer duration of use, though the absolute risk remains low[9][10]. |
| This compound | Long-term | Not directly compared in cited studies | - | While not directly compared in these specific studies, it is considered a class effect. |
Signaling Pathways and Experimental Workflows
The mechanism of action of nitrogen-containing bisphosphonates, including this compound, involves the inhibition of the mevalonate pathway in osteoclasts. This disruption of cellular processes ultimately leads to reduced bone resorption.
Caption: Mechanism of action for nitrogen-containing bisphosphonates.
The evaluation of long-term safety often relies on robust observational studies that analyze real-world data from large patient populations.
Caption: Workflow for a long-term observational safety study.
Experimental Protocols
The data presented in this guide are derived from various study designs, primarily retrospective cohort studies and randomized controlled trials. Below are synthesized methodologies representative of the key experiments cited.
Protocol for Retrospective Cohort Safety Study (GI and Renal Events)
-
Study Design: A retrospective, observational cohort study using administrative claims or electronic medical records databases.
-
Patient Population: Identification of new users of the bisphosphonates of interest (e.g., monthly this compound vs. weekly alendronate/risedronate). Patients are typically required to have a diagnosis of osteoporosis and be within a specific age range (e.g., postmenopausal women). A pre-index period (e.g., 6-12 months) of continuous enrollment with no use of the study drugs is required to establish a baseline.
-
Exposure Definition: Exposure is defined as the period from the first prescription fill (index date) until discontinuation, switching to another bisphosphonate, or the end of the study period.
-
Matching: To control for confounding variables, patients in the different treatment cohorts are often matched using propensity scores. Variables included in the propensity score model typically include age, baseline comorbidities (e.g., history of GI disorders, renal disease), and concomitant medication use (e.g., NSAIDs, proton pump inhibitors).
-
Outcome Assessment: Adverse events are identified using validated International Classification of Diseases (ICD) codes from the database records. For renal impairment, changes in serum creatinine levels or estimated glomerular filtration rate (eGFR) are assessed.[3][5] For severe GI events, codes indicating hospitalization for events like bleeding or perforation are used.[1]
-
Statistical Analysis: Cox proportional hazards models are commonly used to calculate hazard ratios (HRs) comparing the risk of adverse events between the treatment cohorts, adjusting for the propensity score and other potential confounders. Incidence rates (events per person-year) are also calculated.
Protocol for Adjudication of ONJ and AFF in Clinical Studies
-
Case Identification: Potential cases of ONJ and AFF are initially identified through investigator reports of adverse events or through systematic searches of the clinical database for relevant terms and diagnostic codes.
-
Data Collection: For each potential case, comprehensive clinical information is collected. This includes de-identified patient medical and dental records, imaging reports (e.g., radiographs, CT scans for ONJ; radiographs of both femurs for AFF), and pathology reports if available.
-
Adjudication Committee: An independent adjudication committee, composed of experts in relevant fields (e.g., oral-maxillofacial surgeons and dentists for ONJ; orthopedic surgeons and bone metabolism specialists for AFF), is established. The committee members are blinded to the patient's treatment allocation.
-
Case Definition: The committee uses a pre-specified, standardized case definition to review each case. For ONJ, this typically involves the presence of exposed bone in the maxillofacial region that has persisted for more than eight weeks in a patient with a history of bisphosphonate treatment and no history of radiation therapy to the jaws. For AFF, the American Society for Bone and Mineral Research (ASBMR) major and minor criteria are often used, focusing on fracture location, transverse orientation, and minimal trauma.
-
Review Process: Each committee member independently reviews the collected case materials and makes a judgment on whether the case meets the pre-defined criteria. Discrepancies among reviewers are resolved through discussion to reach a consensus.
-
Final Classification: Each potential case is classified as a confirmed case, a possible case, or not a case of ONJ or AFF. Only confirmed cases are typically included in the final safety analysis.
Conclusion
The long-term safety profile of a bisphosphonate is a multifactorial consideration. The available evidence suggests that this compound, particularly in its monthly oral formulation, may offer a better gastrointestinal tolerability profile compared to weekly oral bisphosphonates. In terms of renal safety, intravenous this compound appears to be a safer alternative to zoledronic acid. The risks of rare but serious adverse events like ONJ and AFF are considered class effects for all bisphosphonates, with the risk increasing with the duration of therapy. For these events, the absolute risk remains low, and for many patients, the benefits of fracture prevention continue to outweigh these risks. The choice of a specific bisphosphonate should be guided by a comprehensive assessment of the individual patient's risk factors, comorbidities, and potential for adherence to therapy.
References
- 1. Risk of severe gastrointestinal events in women treated with monthly this compound or weekly alendronate and risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Monthly this compound Versus Weekly Risedronate in Preference, Convenience, and Bone Turnover Markers in Korean Postmenopausal Osteoporotic Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risk of renal impairment after treatment with this compound versus zoledronic acid: a retrospective medical records review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Renal toxicity in patients with multiple myeloma receiving zoledronic acid vs. This compound: a retrospective medical records review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteonecrosis of the jaw and bisphosphonates: Editorial was confusing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Prevalence of medication related osteonecrosis of the jaw in patients treated with sequential antiresorptive drugs: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risk of atypical femoral fracture during and after bisphosphonate use: Full report of a nationwide study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
meta-analysis of preclinical studies on the fracture reduction efficacy of ibandronate
For researchers and professionals in drug development, understanding the preclinical efficacy of bisphosphonates like ibandronate is crucial for translational research and clinical trial design. This guide provides a meta-analysis of key preclinical studies investigating the impact of this compound on fracture healing, presenting comparative data on its efficacy across different animal models and dosing regimens.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from pivotal preclinical studies on this compound's effect on fracture healing. The data highlights the drug's influence on callus formation, bone remodeling, and biomechanical properties of the healing bone.
| Animal Model | Fracture/Defect Model | This compound Treatment Regimen | Key Quantitative Findings | Reference |
| Rat (6-week-old, female) | Mid-femoral osteotomy | 5 µg/kg daily (s.c.); 75 µg/kg every 3 weeks (s.c.); 150 µg/kg every 6 weeks (s.c.) | - At 18 weeks, fracture lines remained in ~10% of daily and 3-week groups, but not in the 6-week or control groups.- this compound-treated groups showed larger callus areas.- Callus remodeling was suppressed with shorter dosing intervals.- Structural properties of the femur increased in the daily group compared to control. | [1][2] |
| Beagle Dogs (full-grown) | Tibial drill holes (2 mm) | 1 µg/kg/day (continuous); 3 µg/kg/day for 1 week then 2 weeks off; 6 µg/kg/day for 1 week then 6 weeks off | - this compound, in both daily and intermittent regimens, did not delay or impair drill hole healing or cortical remodeling. | [3] |
| Rat (aged, ovariectomized) | N/A (focus on bone strength) | 0.2-25 µg/kg/day (s.c., daily); 25 or 125 µg/kg (s.c., every 25 days) | - After 1 year, both daily and intermittent this compound increased the ultimate load to failure of lumbar vertebrae compared to vehicle. | [3] |
| Monkeys (ovariectomized) | N/A (focus on bone density) | 10, 30, or 150 µg/kg every 30 days (i.v.) for 16 months | - Prevented the decrease in spine and femoral bone mineral density (BMD) induced by ovariectomy. | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the preclinical data. Below are the protocols for the key studies cited.
Rat Femoral Osteotomy Model[1][2]
-
Animals: 160 six-week-old female Sprague-Dawley rats.
-
Surgical Procedure: A transverse osteotomy was created at the mid-diaphysis of the right femur using a Gigli saw. The fracture was stabilized with an intramedullary nail.
-
Treatment Groups:
-
Vehicle control (subcutaneous injection).
-
This compound 5 µg/kg, administered subcutaneously 5 days a week (daily).
-
This compound 75 µg/kg, administered subcutaneously once every 3 weeks.
-
This compound 150 µg/kg, administered subcutaneously once every 6 weeks.
-
-
Outcome Measures:
-
Radiographic Analysis: X-rays were taken at 3, 6, 9, 12, 15, and 18 weeks post-surgery to assess fracture healing and callus area.
-
Histomorphometry: Undecalcified bone sections were prepared to analyze callus remodeling. Double labeling with calcein was performed to measure bone formation.
-
Biomechanical Testing: The mechanical properties of the healed femurs were assessed using a three-point bending test at 18 weeks.
-
Beagle Dog Tibial Drill Hole Model[3]
-
Animals: Full-grown beagle dogs.
-
Surgical Procedure: Ten 2 mm diameter holes were drilled into the tibia. This model simulates bone repair and healing.
-
Treatment Groups:
-
Continuous this compound: 1 µg/kg/day.
-
Intermittent this compound: 3 µg/kg/day for 1 week followed by a 2-week treatment-free interval.
-
Intermittent this compound: 6 µg/kg/day for 1 week followed by a 6-week treatment-free interval.
-
-
Duration: Treatment was administered for 36 weeks, with the drill holes created 27-28 weeks into the treatment period.
-
Outcome Measures:
-
Histomorphometric Assessment: The area of newly formed bone within the defects was quantified to assess bone repair.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for nitrogen-containing bisphosphonates like this compound is the inhibition of the mevalonate pathway in osteoclasts. This disruption leads to osteoclast apoptosis and a reduction in bone resorption.
Caption: this compound's mechanism of action via FPPS inhibition.
Discussion and Alternatives
The preclinical evidence consistently demonstrates that this compound supports the maintenance of bone quality and strength.[5] In fracture healing models, this compound treatment leads to the formation of larger calluses.[1] However, it also appears to delay the remodeling of this callus from woven to lamellar bone, particularly with more frequent dosing schedules.[1][2] This suggests a dose- and interval-dependent effect on the healing process. Extending the interval between doses may mitigate the suppression of callus remodeling.[1]
Alternatives to this compound in the bisphosphonate class include alendronate, risedronate, and zoledronic acid. While they share a common mechanism of inhibiting osteoclast activity, their potency and binding affinity to bone mineral differ, which may influence their effects on fracture healing.[6] For instance, some meta-analyses of clinical studies suggest that while this compound is effective in reducing vertebral fractures, its efficacy in preventing non-vertebral fractures might be dose-dependent or comparable to other oral bisphosphonates.[7][8][9]
Other classes of drugs for osteoporosis and fracture healing include selective estrogen receptor modulators (SERMs) and anabolic agents like teriparatide. Unlike bisphosphonates, which are anti-resorptive, anabolic agents stimulate new bone formation. The choice of agent in a clinical setting depends on the patient's fracture risk, the site of the fracture, and other clinical factors. Preclinical models provide a valuable platform for the head-to-head comparison of these different therapeutic strategies to optimize treatments for fracture patients.
References
- 1. Effect of dosing interval duration of intermittent this compound treatment on the healing process of femoral osteotomy in a rat fracture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Dosing Interval Duration of Intermittent this compound Treatment on the Healing Process of Femoral Osteotomy in a Rat Fracture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in the Prevention of Vertebral and Nonvertebral Osteoporotic Fractures: A Systematic Review of Experimental and Observational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effectiveness of this compound in reducing the risk of nonvertebral fractures in women with osteoporosis: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ibandronate for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ibandronate, a bisphosphonate used in research and pharmaceutical development. Adherence to these guidelines is essential for protecting personnel and the environment.
This compound Waste Classification
This compound is not typically classified as an acute hazardous waste (P-listed) or a toxic waste (U-listed) under the Resource Conservation and Recovery Act (RCRA). However, a definitive hazardous waste determination depends on whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. One Safety Data Sheet (SDS) indicates that this compound is "Toxic to aquatic life with long lasting effects". Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification. For the purposes of this guide, this compound will be treated as a non-RCRA pharmaceutical waste, which still requires specific disposal methods to prevent environmental contamination.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for disposing of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation Proper segregation is the first step in compliant disposal.
-
Do not mix this compound waste with regular trash, biomedical waste, or other hazardous chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Use a designated waste container for non-RCRA pharmaceutical waste. These are often color-coded (e.g., white with a blue lid) and should be clearly labeled "For Incineration".[1]
3. Preparing for Disposal
-
Solid Waste: Collect solid this compound powder, unused tablets, or contaminated consumables (e.g., weighing paper, gloves) and place them directly into the designated non-RCRA pharmaceutical waste container.
-
Liquid Waste: For solutions containing this compound, consult your EHS guidelines. Do not pour this compound solutions down the drain.[2] Small amounts may be absorbed onto an inert material (e.g., vermiculite) and placed in the solid waste container. For larger volumes, a designated liquid waste container may be required.
4. Container Management
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, secure area away from general laboratory traffic.
-
Do not overfill the container.
5. Final Disposal
-
Arrange for the collection of the non-RCRA pharmaceutical waste container with your institution's hazardous waste management provider.
-
The recommended final disposal method for non-RCRA pharmaceutical waste is incineration at a licensed facility.[1][2][3] This method destroys the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Options Summary
The following table summarizes the primary disposal options for this compound waste from a laboratory.
| Disposal Method | Applicability | Key Considerations |
| Incineration | Recommended for all this compound waste | Destroys the active pharmaceutical ingredient. Prevents environmental contamination. Requires a licensed hazardous waste management vendor. |
| Landfilling | Not Recommended | Poses a risk of environmental contamination through leaching into soil and groundwater. Should be avoided for pharmaceutical waste. |
| Sewer Disposal | Prohibited | Can contaminate waterways as wastewater treatment plants are often not equipped to remove pharmaceuticals. Strongly discouraged by the EPA. |
| Return to Manufacturer | May be an option for expired, unopened product | Check with the manufacturer or supplier for their take-back or reverse distribution policies. |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a research environment. Always prioritize consulting your institution's specific EHS protocols and guidelines.
References
Essential Safety and Logistical Information for Handling Ibandronate
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds like Ibandronate is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Communication
This compound sodium is a potent nitrogen-containing bisphosphonate. While specific occupational exposure limits (OELs) have not been established, it is crucial to handle this compound with care due to its potential hazards.[1][2][3][4] It can cause severe skin burns and eye damage, is harmful if swallowed, and may cause damage to organs through prolonged or repeated exposure.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not Established | [1][2][3][4] |
| Oral Bioavailability | ~0.6% | [5] |
| Plasma Protein Binding | 85.7% to 99.5% | |
| Elimination Half-life | 10–72 hours | |
| Solubility | Freely soluble in water, practically insoluble in organic solvents. | [6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for activities with a high potential for aerosolization. For lower-risk activities, a well-fitted N95 or FFP2 respirator is essential. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Body Protection | Disposable Coverall or Gown | A disposable, low-permeability coverall (e.g., Tyvek) or a solid-front gown with long sleeves and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn and removed before exiting the designated handling area. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Experimental Protocol: Preparation of an Aqueous this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound from its powdered form.
Materials:
-
This compound sodium powder
-
Sterile, deionized water
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
Procedure:
-
Preparation of the Work Area:
-
Ensure all work is conducted within a certified chemical fume hood or a biological safety cabinet.
-
Cover the work surface with disposable, absorbent bench paper.
-
Have a designated hazardous waste container readily accessible.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring gloves are worn over the cuffs of the gown.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder to a beaker containing a magnetic stir bar and a portion of the final desired volume of sterile, deionized water.
-
Rinse the weighing boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. This compound is freely soluble in water.[6]
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add it to the volumetric flask.
-
Bring the solution to the final desired volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Labeling and Storage:
-
Label the container clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the solution according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dry place.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination of Spills
In the event of a spill, follow these steps immediately:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment:
-
For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or granules).
-
For powder spills, gently cover with damp absorbent paper to avoid aerosolization.
-
-
Cleaning:
-
Working from the outside in, carefully clean the contaminated area.
-
Use a detergent solution to wash the area, followed by a rinse with water. Some guidelines for cytotoxic agents recommend cleaning with water and detergent soap.[1]
-
-
Disposal: All materials used for cleanup (absorbent pads, paper towels, contaminated PPE) must be placed in a designated hazardous waste container.
Disposal of this compound Waste
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[7][8]
Waste Segregation and Disposal Workflow
-
Contaminated Solids: All disposable PPE, empty vials, contaminated labware, and cleaning materials should be placed in a clearly labeled, sealed hazardous waste container for solids.[8]
-
Unused Solutions: Unused or expired this compound solutions should be collected in a designated, sealed hazardous waste container for liquids. Do not pour down the drain. [8]
-
Final Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.[7][8]
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmaceutical Waste - Biomedical Waste Disposal | Fast, Easy, Convenient [bwdus.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
